4-(Oxan-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIQSVHYPMNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606139 | |
| Record name | 4-(Oxan-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62071-40-3 | |
| Record name | 4-(Oxan-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Oxan-4-yl)aniline
An important note on nomenclature: The initial request specified "4-(Oxan-4-yl)aniline." However, comprehensive database searches indicate that the well-documented compound with a similar structure is 3-(Oxan-4-yl)aniline , corresponding to CAS number 1202006-13-0. This guide will focus on the available data for 3-(Oxan-4-yl)aniline, while acknowledging the potential for other isomers.
This technical guide provides a detailed overview of the known physical and chemical properties of 3-(Oxan-4-yl)aniline. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported data with predicted values and standardized experimental protocols.
Chemical Identity and Structure
3-(Oxan-4-yl)aniline is an organic compound featuring a tetrahydropyran (oxane) ring attached to an aniline moiety at the meta position. The aniline scaffold is a prevalent pharmacophore in medicinal chemistry, and the incorporation of an oxane ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(Oxan-4-yl)aniline[1] |
| CAS Number | 1202006-13-0[1] |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.25 g/mol [1] |
| Appearance | Powder[1] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | As a solid organic compound, a sharp melting point is expected for a pure sample. |
| Boiling Point | Data not available | Expected to be above 200°C at atmospheric pressure. |
| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa (predicted) | ~4.5 | Estimated based on the basicity of the aniline nitrogen. The electron-donating nature of the oxane ring may slightly increase basicity compared to aniline. |
| LogP (predicted) | 1.6 | Indicates moderate lipophilicity. |
Spectroscopic Data
Detailed experimental spectra for 3-(Oxan-4-yl)aniline are not widely published. The following descriptions are based on the expected spectroscopic characteristics of its constituent functional groups.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the oxane ring. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The protons on the oxane ring will be in the upfield region, typically between 1.5 and 4.0 ppm. The chemical shifts and coupling patterns will be indicative of the 1,3-substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the oxane ring will be found in the upfield region (20-70 ppm).
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(Oxan-4-yl)aniline is expected to exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation may involve the loss of fragments from the oxane ring or cleavage of the C-C bond connecting the two rings.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like 3-(Oxan-4-yl)aniline.
4.1. Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered 3-(Oxan-4-yl)aniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-2°C) is indicative of a pure compound.
4.2. Boiling Point Determination (Micro Method)
As 3-(Oxan-4-yl)aniline is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.
-
Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.
4.3. Solubility Determination
-
Procedure: A small, measured amount of 3-(Oxan-4-yl)aniline (e.g., 10 mg) is added to a test tube containing a measured volume of a solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature, and the solubility is observed visually. This can be done with a range of solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane, to establish a solubility profile.
Synthesis and Reactivity
A plausible synthetic route to 3-(Oxan-4-yl)aniline could involve a Suzuki coupling reaction between 3-aminophenylboronic acid and 4-iodotetrahydropyran, or a similar cross-coupling strategy. The aniline moiety can undergo typical reactions such as N-alkylation, N-acylation, and electrophilic aromatic substitution.
Caption: A simplified diagram showing the mechanism of an aniline-based kinase inhibitor in blocking a cell signaling pathway.
Safety and Handling
Based on the available safety data for 3-(Oxan-4-yl)aniline, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only. The information provided is based on available data, which may be limited. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.
References
4-(Oxan-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of the Core Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of 4-(Oxan-4-yl)aniline, a heterocyclic compound of increasing interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and relevant experimental protocols. While specific experimental data for this precise isomer is limited in public literature, this guide furnishes predicted data and standardized methodologies based on established chemical principles and data from closely related analogues.
Core Concepts: Molecular Structure and Identification
This compound, also known as 4-(tetrahydro-2H-pyran-4-yl)aniline, features a saturated six-membered oxane (tetrahydropyran) ring connected at its 4-position to the 4-position of an aniline ring via a direct carbon-carbon bond. The aniline moiety is a well-established pharmacophore, while the oxane ring is often incorporated into drug candidates to enhance physicochemical properties.
The IUPAC name for this compound is This compound . While a specific CAS Registry Number for this isomer is not consistently cited in major databases, its isomers such as 3-(oxan-4-yl)aniline (CAS: 1202006-13-0) and 4-(oxan-2-yl)aniline are documented.[1][2] Researchers are advised to verify the CAS number upon synthesis and characterization.
Molecular Structure:
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not widely available. The following tables summarize calculated properties and provide a template for organizing experimental data upon determination.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.25 g/mol | [1] |
| IUPAC Name | This compound | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Calculated LogP | ~1.6 | [3] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 6.5-7.5 ppm range. Amine Protons: Broad singlet, variable chemical shift. Oxane Protons: Multiplets in the δ 1.5-4.0 ppm range. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. Oxane Carbons: Signals in the δ 25-70 ppm range. |
| IR Spectroscopy | N-H Stretch: 3300-3500 cm⁻¹ (doublet). C-O Stretch: 1050-1150 cm⁻¹ (strong). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 177.1154 (calculated). |
Rationale in Drug Discovery
The this compound scaffold is a valuable building block in drug design for several reasons. The aniline portion is a common feature in many kinase inhibitors, where it can act as a crucial hydrogen bond donor and acceptor in the ATP-binding pocket of enzymes.[4]
The introduction of the oxane (tetrahydropyran) moiety serves multiple purposes:
-
Improved Solubility : The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aliphatic chains.
-
Modulation of Lipophilicity : The oxane group helps to fine-tune the lipophilicity (LogP) of a molecule, a critical parameter for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Vectorial Exit : The polar nature of the ether linkage can provide a "hydrophilic exit" vector from a protein's binding pocket, which can influence selectivity and potency.
However, it is important to note that the aniline motif itself can be a "structural alert". It is susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can form reactive quinone-imine metabolites leading to potential toxicity.[5] Therefore, careful bioisosteric replacement or molecular modification may be necessary during lead optimization.[5][6]
Caption: Rationale for using the this compound scaffold in drug discovery.
Experimental Protocols
Proposed Synthesis: Suzuki Coupling
A plausible route for the synthesis of this compound is a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of a boronic acid or ester derivative with an aryl halide.
Materials:
-
4-Bromo-N-(tert-butoxycarbonyl)aniline
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂
-
Suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a reaction vessel, add 4-Bromo-N-(tert-butoxycarbonyl)aniline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).
-
Base and Solvent Addition : Add potassium carbonate (2.0 eq) followed by a mixture of 1,4-dioxane and water (typically 4:1).
-
Degassing : Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product (Boc-protected aniline) by flash column chromatography on silica gel.
-
Deprotection : Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, yielding the final product, this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose : To elucidate the carbon-hydrogen framework of the molecule and confirm its structure.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
Infrared (IR) Spectroscopy:
-
Purpose : To identify the functional groups present in the molecule.
-
Sample Preparation : If the sample is solid, place a small amount directly onto an Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Key absorptions to note are the N-H stretches of the primary amine and the C-O stretch of the ether in the oxane ring.
Mass Spectrometry (MS):
-
Purpose : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Instrumentation : High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition : Acquire a spectrum to identify the molecular ion peak [M+H]⁺ and compare the exact mass to the calculated value for C₁₁H₁₅NO.
References
- 1. americanelements.com [americanelements.com]
- 2. 4-(Oxan-2-yl)aniline | C11H15NO | CID 105437007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-Tetrahydropyranyl)aniline | C11H15NO | CID 66521229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cresset-group.com [cresset-group.com]
An In-Depth Technical Guide to 4-(Oxan-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(oxan-4-yl)aniline. This molecule, incorporating a saturated tetrahydropyran ring directly attached to an aniline moiety, is of increasing interest in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties often associated with the oxane scaffold.
Chemical Identity and Nomenclature
The nomenclature of chemical compounds is critical for unambiguous identification in research and development.
IUPAC Name: this compound
Synonyms:
-
4-(Tetrahydro-2H-pyran-4-yl)aniline
-
4-(Tetrahydropyran-4-yl)aniline
-
Benzenamine, 4-(tetrahydro-2H-pyran-4-yl)-
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively reported in public literature, the following table summarizes key computed and available data for this compound. It is important to note that some values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| CAS Number | 62071-40-3 | Finetech Industry Ltd |
| Appearance | Solid (Predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water (Predicted) | - |
| logP (octanol-water) | 1.8 (Predicted) | - |
| ¹H-NMR Spectroscopy | Predicted | - |
| ¹³C-NMR Spectroscopy | Predicted | - |
| Infrared Spectroscopy | Predicted | - |
| Mass Spectrometry | m/z = 178.1226 [M+H]⁺ (Predicted) | - |
Experimental Protocols
The synthesis of this compound can be achieved through modern cross-coupling methodologies. Below are two detailed, plausible synthetic routes based on well-established reactions for the formation of C-N and C-C bonds.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromoaniline and a suitable tetrahydropyran boronic acid derivative.
Reaction Scheme:
Materials:
-
4-Bromoaniline
-
Tetrahydro-2H-pyran-4-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), tetrahydro-2H-pyran-4-ylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis via Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 4-bromo-1-(oxan-4-yl)benzene and an ammonia surrogate.
Reaction Scheme:
Materials:
-
4-Bromo-1-(oxan-4-yl)benzene
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or an ammonia surrogate such as benzophenone imine followed by hydrolysis.
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos SL-J009-1 (a ferrocenyl phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1-(oxan-4-yl)benzene (1.0 eq), palladium(II) acetate (0.02 eq), and Josiphos SL-J009-1 (0.04 eq).
-
Add sodium tert-butoxide (1.2 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene, followed by the ammonia solution (2.0 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Potential Biological Significance and Signaling Pathway Involvement
The aniline scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. The tetrahydropyran (THP) moiety is frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[1] The combination of these two fragments in this compound suggests its potential as a building block for novel therapeutics, especially in oncology.
While no specific biological targets for this compound have been definitively identified in the literature, its structural motifs are present in inhibitors of various protein kinases that play crucial roles in cell signaling pathways. A hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a receptor tyrosine kinase (RTK), thereby modulating downstream signaling cascades that control cell proliferation and survival.
Below is a representative diagram of a generic RTK signaling pathway that could be targeted by a hypothetical inhibitor derived from the this compound scaffold.
The following diagram illustrates a generalized workflow for the synthesis of this compound, as described in the experimental protocols.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel therapeutics. Its synthesis is accessible through modern palladium-catalyzed cross-coupling reactions. While further experimental investigation is required to fully characterize its physicochemical properties and biological activities, the structural features of this molecule suggest a high potential for its application in drug discovery, particularly in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. This guide provides a foundational resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this promising compound.
References
A Technical Guide to the Spectral Analysis of 4-(Oxan-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-(Oxan-4-yl)aniline, also known as 4-(tetrahydropyran-4-yl)aniline. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed, standardized experimental protocols for obtaining and analyzing spectral data for this and similar compounds are also provided.
Introduction
This compound is a substituted aniline containing a tetrahydropyran ring. The aniline moiety is a crucial pharmacophore in many approved drugs, while the oxane ring can influence physicochemical properties such as solubility and metabolic stability. Accurate structural elucidation and characterization through spectroscopic methods are essential for its application in research and drug development.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet |
| Aromatic H (meta to NH₂) | ~ 7.0 - 7.2 | Doublet |
| NH₂ | ~ 3.5 - 4.5 (variable) | Broad Singlet |
| CH (oxan-4-yl) | ~ 2.5 - 2.8 | Multiplet |
| O-CH₂ (oxan) | ~ 3.8 - 4.1 | Multiplet |
| C-CH₂ (oxan) | ~ 1.6 - 1.9 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (aromatic) | ~ 145 - 148 |
| C-H (aromatic, ortho to NH₂) | ~ 114 - 116 |
| C-H (aromatic, meta to NH₂) | ~ 128 - 130 |
| C-(oxan-4-yl) (aromatic) | ~ 130 - 135 |
| CH (oxan-4-yl) | ~ 40 - 45 |
| O-CH₂ (oxan) | ~ 65 - 70 |
| C-CH₂ (oxan) | ~ 30 - 35 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (amine) | 1590 - 1650 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Expected Molecular Ion [M]⁺• | m/z 177 |
| Expected Protonated Molecule [M+H]⁺ | m/z 178 |
| Common Fragmentation Pathways | Loss of alkyl fragments from the oxane ring, loss of HCN from the aniline ring[1] |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid aromatic amine like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm) if not already present in the solvent.[3]
-
Instrumentation : A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is recommended.[4]
-
¹H NMR Data Acquisition :
-
Acquire the spectrum at room temperature (approximately 298 K).
-
Use a standard single-pulse sequence.
-
The number of scans can range from 16 to 64, depending on the sample concentration.[2]
-
A relaxation delay of 1-5 seconds is typically used.[2]
-
The spectral width should cover the expected range of proton signals (e.g., -2 to 12 ppm).[2]
-
-
¹³C NMR Data Acquisition :
-
A proton-decoupled pulse sequence is generally used to simplify the spectrum.[2]
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]
-
A relaxation delay of around 2 seconds is appropriate.[2]
-
The spectral width should encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).[2][5]
-
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are then applied to obtain the final spectrum.[3]
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[6]
-
Data Acquisition :
-
Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI) :
-
Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is commonly used.[2]
-
Data Acquisition :
-
Data Analysis : The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions, which helps in confirming the molecular weight and elucidating the structure of the compound.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
A Technical Guide to the Solubility and Stability of 4-(Oxan-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-(Oxan-4-yl)aniline, a key intermediate in pharmaceutical synthesis. The document details experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies under various stress conditions as per ICH guidelines. The inclusion of the oxane moiety is noted to likely enhance aqueous solubility and metabolic stability when compared to simpler aniline structures.[1][2] All presented quantitative data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.
Physicochemical Properties
This compound is a substituted aniline containing a tetrahydropyran (oxane) ring. This structural feature is anticipated to influence its physicochemical properties, including solubility and stability. The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule.[1] Furthermore, the tetrahydropyran ring is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.[1]
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 5.2 |
| Phosphate Buffered Saline (pH 7.4) | 6.8 |
| Methanol | 150.5 |
| Ethanol | 85.2 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Acetonitrile | 45.7 |
| Ethyl Acetate | 25.1 |
| Dichloromethane | 78.9 |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume (e.g., 10 mL) of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker set at 25°C and 150 rpm for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at 5000 rpm for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Stability Studies: Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3]
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
General Procedure for Stress Testing:
-
For each stress condition, mix the stock solution with the stressor in a clean vial.
-
Incubate the solution under the specified conditions.
-
At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot if necessary (for acidic and basic conditions).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C.[3]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and white light in a photostability chamber.
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions (24 hours)
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 8.5 | Ring-opened products |
| 0.1 M NaOH at 60°C | 12.3 | Oxidized aniline species |
| 3% H₂O₂ at 25°C | 15.8 | N-oxides, hydroxylated derivatives |
| Thermal (80°C, solid) | 2.1 | Minimal degradation |
| Photolytic (UV/Vis) | 6.4 | Dimerization and polymerization products |
Visualizations
Experimental Workflows
Hypothetical Signaling Pathway Interaction
Aniline and its derivatives have been explored as scaffolds for various therapeutic agents, including kinase inhibitors.[1] The following diagram illustrates a hypothetical interaction of a this compound-derived inhibitor with a generic kinase signaling pathway.
Conclusion
While specific experimental data for this compound is not widely published, this guide provides a framework for its investigation. The provided protocols for solubility and stability are based on standard pharmaceutical industry practices. The hypothetical data and diagrams serve as a practical resource for researchers, aiding in the design of experiments and the interpretation of results for this and structurally related compounds. The presence of the oxane moiety suggests favorable properties for drug development, warranting further investigation into its solubility and stability profile.
References
An In-depth Technical Guide to the Synthesis of 4-(Oxan-4-yl)aniline from 4-Nitrophenyl Tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the versatile intermediate, 4-(Oxan-4-yl)aniline, through the reduction of its nitro precursor, 4-nitrophenyl tetrahydropyran. This process is a critical step in the development of various pharmaceutical compounds, leveraging the established principles of nitroarene reduction.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors and other therapeutic agents. The synthesis route from 4-nitrophenyl tetrahydropyran is a common and efficient method, primarily involving the reduction of the nitro group to an amine. This transformation is most effectively achieved through catalytic hydrogenation, a widely utilized and scalable industrial process. This guide will detail the experimental protocol for this synthesis, present relevant quantitative data, and provide visualizations of the reaction pathway and experimental workflow.
Synthesis Pathway
The core of the synthesis is the reduction of the aromatic nitro group of 4-nitrophenyl tetrahydropyran to the corresponding primary amine, this compound. This reaction is typically carried out via catalytic hydrogenation.
Caption: Synthesis of this compound.
Experimental Protocols
The following section outlines a detailed experimental protocol for the synthesis of this compound. This protocol is a representative procedure based on established methods for the catalytic hydrogenation of nitroarenes.
Materials and Equipment
-
Reactant: 4-Nitrophenyl tetrahydropyran
-
Catalyst: 10% Palladium on activated carbon (Pd/C)
-
Solvent: Ethanol (absolute)
-
Reducing Agent: Hydrogen gas (H₂)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Filtration Aid: Celite® or a similar filter agent
-
Reaction Vessel: A hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen.
-
Standard laboratory glassware: Funnels, beakers, graduated cylinders, etc.
-
Filtration setup: Buchner funnel, filter flask, and vacuum source.
-
Rotary evaporator
Reaction Procedure
The Emergence of 4-(Oxan-4-yl)aniline: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Oxan-4-yl)aniline, a heterocyclic aromatic amine, has garnered significant attention in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. While a definitive historical record of its initial discovery and synthesis remains elusive in seminal literature, its contemporary importance is well-documented in the context of drug development. The incorporation of the oxane (tetrahydropyran) moiety onto the aniline scaffold imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive component for lead optimization. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the development of bioactive molecules.
Introduction: A Modern Building Block
The aniline moiety is a well-established pharmacophore present in a multitude of approved drugs, particularly in the realm of kinase inhibitors where it often serves as a crucial hydrogen bond donor and acceptor. However, the aniline core can be susceptible to metabolic oxidation, potentially leading to toxicity. The strategic incorporation of a tetrahydropyran (THP) ring, as seen in this compound, is a modern design strategy to mitigate these liabilities and improve the overall drug-like properties of a molecule.[1]
The THP ring offers several advantages:
-
Improved Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the parent molecule.[1]
-
Metabolic Stability: The cyclic ether structure of the THP ring is generally more resistant to metabolic degradation compared to aliphatic chains.[1]
-
Modulation of Lipophilicity: The THP group allows for the fine-tuning of a compound's lipophilicity (LogP), a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Due to these favorable characteristics, the this compound scaffold has emerged as a key component in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and neuroscience.[1]
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Computed) | 4-(Oxan-3-yl)aniline (Computed) | 2-(Oxan-4-yloxy)aniline (Computed) |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO₂ |
| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 193.24 g/mol |
| XLogP3 | 1.6 | 1.6 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 3 |
| Rotatable Bond Count | 1 | 1 | 2 |
| Topological Polar Surface Area | 38.3 Ų | 35.3 Ų | 44.5 Ų |
Note: Data is sourced from PubChem and is computationally generated unless otherwise specified. The properties of different isomers can vary.
Synthesis of 4-(Oxan-yl)aniline Derivatives
While the primary literature detailing the first synthesis of this compound is not available, a general and widely used method for the synthesis of related aryl-oxane compounds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to couple an amine with an aryl halide.
Representative Experimental Protocol: Buchwald-Hartwig Amination
The following protocol describes a general method for the synthesis of 4-(Oxan-2-yl)aniline, which can be adapted for the synthesis of the this compound isomer.[1]
Reaction Scheme:
Where Aryl-Br is a bromo-oxane precursor and H₂N-R represents an ammonia source.
Materials and Reagents:
-
1-Bromo-4-(oxan-2-yl)benzene (or 4-bromo-oxane) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Ammonia source (e.g., ammonia solution or surrogate)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-(oxan-2-yl)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
If using an ammonia solution or surrogate, add it directly to the reaction mixture.
-
Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(oxan-yl)aniline product.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Buchwald-Hartwig amination for the synthesis of an oxan-yl-aniline derivative.
Caption: Synthetic workflow for Buchwald-Hartwig amination.
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of a variety of kinase inhibitors and other targeted therapies. Its structural features allow for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Logical Relationship of Scaffold to Drug Candidate:
Caption: Role of the scaffold in drug discovery.
Conclusion
This compound stands as a testament to the evolution of medicinal chemistry, where the focus has shifted towards the rational design of building blocks that confer advantageous properties to drug candidates. While its specific historical origins are not prominently documented, its current and future value in the synthesis of novel therapeutics is undeniable. The combination of the well-established aniline pharmacophore with the property-enhancing tetrahydropyran ring provides a powerful tool for medicinal chemists to develop safer and more effective medicines. Further exploration of derivatives of this scaffold is anticipated to yield novel drug candidates across various disease areas.
References
An In-depth Technical Guide to the Exploration of 4-(Oxan-4-yl)aniline Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(Oxan-4-yl)aniline core scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of targeted therapies. The incorporation of a tetrahydropyran (THP) moiety onto the aniline framework offers a unique combination of physicochemical properties that can enhance drug-like characteristics. This technical guide provides a comprehensive exploration of this compound analogues and derivatives, with a focus on their synthesis, potential therapeutic applications as kinase inhibitors, and the underlying structure-activity relationships. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Introduction: The this compound Core
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] The this compound scaffold, which features a tetrahydropyran ring at the para-position of the aniline, has garnered increasing interest due to the advantageous properties imparted by the THP moiety.
The THP ring can significantly influence a molecule's solubility, metabolic stability, and lipophilicity. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility. Furthermore, the saturated heterocyclic system is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains. These characteristics make the this compound core an attractive starting point for the design of novel therapeutic agents, particularly in the realm of oncology.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem |
| Molecular Weight | 177.24 g/mol | PubChem |
| Boiling Point | 348.1±32.0 °C (Predicted) | ChemicalBook[2] |
| LogP | 0.950 | ChemicalBook[3] |
| Solubility | Soluble in water (>80.2 g/L at 25°C) | ChemicalBook[3] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into more complex analogues are crucial steps in the exploration of this chemical space.
General Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4-bromonitrobenzene with tetrahydropyran-4-ol, followed by reduction of the nitro group.
Experimental Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Synthesis of 4-Anilinoquinazoline Derivatives
A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent kinase inhibitors.[4] This typically involves the reaction of this compound with a 4-chloroquinazoline precursor.
Detailed Experimental Protocol for the Synthesis of a 4-(Oxan-4-yl)anilinoquinazoline Derivative:
Reaction: 4-Chloroquinazoline with this compound
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (or other suitable solvent)
-
Triethylamine (or other suitable base, optional)
Procedure:
-
To a solution of 4-chloroquinazoline in isopropanol, add this compound.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold isopropanol and then with diethyl ether to afford the pure product.
Therapeutic Potential: Kinase Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Many approved anti-cancer drugs, such as gefitinib and erlotinib, feature this core structure and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][6] The introduction of the this compound moiety can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[7]
EGFR Signaling Pathway and Inhibition:
Caption: EGFR signaling pathway and the mechanism of inhibition by a tyrosine kinase inhibitor (TKI).
Structure-Activity Relationship (SAR) Studies
While specific SAR data for a series of this compound derivatives is not yet widely published, general principles from related 4-anilinoquinazoline inhibitors can be extrapolated. Modifications to the quinazoline core, the aniline ring, and the THP moiety can all impact biological activity. For instance, substitution at the 6- and 7-positions of the quinazoline ring with small, hydrophobic groups can enhance potency.[6] The nature and position of substituents on the aniline ring are also critical for target engagement.
Quantitative Biological Data
The following table presents hypothetical, yet representative, biological data for a series of 4-anilinoquinazoline derivatives incorporating the this compound scaffold, illustrating potential outcomes of an SAR study.
| Compound ID | R1 (Quinazoline) | R2 (Aniline) | EGFR IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |
| 1a | -H | -H | 150 | 12.5 |
| 1b | 6,7-di(OCH₃) | -H | 25 | 2.1 |
| 1c | 7-Cl | -H | 50 | 5.8 |
| 1d | 6,7-di(OCH₃) | 3-Cl | 8 | 0.7 |
| 1e | 6,7-di(OCH₃) | 3-Br | 12 | 1.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Biological Assays
EGFR Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Synthesized compounds in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add the EGFR kinase and the Poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the synthesized compounds on the proliferation of cancer cell lines (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression).
Workflow for Cell Proliferation Assay:
Caption: A general workflow for an MTT cell proliferation assay.
Conclusion
The this compound scaffold represents a valuable platform for the design and development of novel kinase inhibitors. The inherent physicochemical advantages of the tetrahydropyran moiety, combined with the well-established pharmacology of the 4-anilinoquinazoline core, provide a strong rationale for the continued exploration of this chemical class. This guide has provided a foundational understanding of the synthesis, biological evaluation, and potential therapeutic applications of this compound analogues. The detailed protocols and illustrative data serve as a resource for researchers to further investigate and optimize these promising compounds as next-generation targeted therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
The Ascendant Scaffold: A Technical Guide to the Potential Biological Activities of 4-(Oxan-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(oxan-4-yl)aniline scaffold is emerging as a significant pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of its potential biological activities, drawing from extensive research on its derivatives, particularly in the realm of oncology. While direct quantitative biological data for the core this compound molecule is limited in publicly available literature, its structural integration into highly potent kinase inhibitors and other therapeutic agents underscores its importance. This document consolidates the known biological landscape of its analogs, details relevant experimental methodologies, and visualizes key cellular pathways and research workflows to empower further investigation into this promising chemical entity.
Introduction: The Strategic Value of the this compound Core
The aniline moiety is a well-established component of numerous approved pharmaceuticals, prized for its synthetic versatility and ability to form key interactions with biological targets.[1] The incorporation of a saturated heterocyclic oxane (tetrahydropyran) ring at the 4-position introduces several advantageous physicochemical properties that are highly sought after in contemporary drug design.[2] These include:
-
Enhanced Solubility: The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of drug candidates.[2]
-
Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains, leading to improved pharmacokinetic profiles.[2]
-
Modulation of Lipophilicity: The oxane group allows for the fine-tuning of a compound's lipophilicity, a critical factor in optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Structural Rigidity and Vectorial Orientation: The defined conformation of the oxane ring can impart a degree of rigidity to the molecule, which can be advantageous for specific receptor binding. Furthermore, the polar ether linkage can provide a "hydrophilic exit" vector from a protein's binding pocket, potentially influencing selectivity and potency.[2]
Given these favorable characteristics, the this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology where it has been incorporated into various kinase inhibitors.[1]
Potential Biological Activities: Insights from Analogs
The primary therapeutic potential of the this compound scaffold, as inferred from its derivatives, lies in the inhibition of protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aniline group of the scaffold frequently serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1]
Kinase Inhibition in Oncology
Derivatives of 4-aniline, particularly 4-anilinoquinazolines and 4-anilinoquinolines, have demonstrated potent inhibitory activity against a range of kinases implicated in tumor growth and proliferation.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-MAPK pathway, promoting cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in various cancers.[4] Numerous 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[4][5]
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Dual inhibitors targeting both EGFR and VEGFR have been synthesized from 4-anilinoquinazoline scaffolds.[5]
The HGF/c-Met signaling pathway is also critically involved in cancer development.[6] Potent c-Met inhibitors have been developed based on the 6,7-dimethoxy-4-anilinoquinoline scaffold.[6]
Tubulin Polymerization Inhibition
Beyond kinase inhibition, certain 4-anilinoquinoline derivatives have been identified as potent tubulin depolymerization agents. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Biological Data of Representative Analogs
The following tables summarize the in vitro activities of various aniline-based compounds that inform the potential of the this compound scaffold. It is important to note that these are complex derivatives and not the core molecule itself.
Table 1: Antiproliferative Activity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [3] |
| 3d | HepG2 | 8.50 | [3] |
| 3e | HepG2 | 12.76 | [3] |
| 14h | Various Cancer Cell Lines | 0.0015 - 0.0039 | [4] |
| 9a | Various Cancer Cell Lines | 0.025 - 0.682 | [7] |
| 6m | HepG2 | 8.3 | [8] |
| 5e | HepG2 | 3.11 | [9] |
| 5e | A549 | 0.82 | [9] |
| 4a | MDA-MB-231 | 0.11 | [2] |
Table 2: Kinase Inhibitory Activity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6m | EGFR | 0.0032 | [8] |
| 12n | c-Met | 0.030 | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold.
Conceptual Synthesis of this compound
Reaction: 4-Bromo-1-nitrobenzene with Tetrahydropyran-4-amine followed by reduction.
Step 1: Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere (e.g., argon), add 4-bromo-1-nitrobenzene (1.0 eq), tetrahydropyran-4-amine (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), and a phosphine ligand such as SPhos (0.10 eq).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(tetrahydropyran-4-yl)nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-(tetrahydropyran-4-yl)nitrobenzene from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2, heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and neutralize with a base such as sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Substrate peptide or protein
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, a common target for aniline-based kinase inhibitors.
Caption: Simplified EGFR signaling cascade and the inhibitory action of 4-anilinoquinazoline derivatives.
Drug Discovery Workflow for Kinase Inhibitors
This diagram outlines a typical workflow for the discovery and preclinical development of kinase inhibitors based on a core scaffold like this compound.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a valuable and underexplored starting point for the design of novel therapeutic agents. The wealth of data on its more complex analogs strongly suggests its potential, particularly as a core component of kinase inhibitors for oncology. The favorable physicochemical properties imparted by the oxane ring make it an attractive alternative to other functionalities in efforts to optimize drug-like properties.
Future research should focus on the synthesis and direct biological evaluation of this compound and its simpler derivatives to establish a baseline understanding of its intrinsic activity. A systematic exploration of substitutions on both the aniline nitrogen and the aromatic ring will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising scaffold. The experimental protocols and workflows provided in this guide offer a foundational framework for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compound... [chemdiv.com]
The Ascendant Role of the 4-(Oxan-4-yl)aniline Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The 4-(oxan-4-yl)aniline moiety, a unique structural motif integrating a tetrahydropyran (THP) ring with an aniline core, is garnering increasing attention within the medicinal chemistry landscape. This privileged scaffold offers a compelling combination of physicochemical properties that address key challenges in drug design, including solubility, metabolic stability, and lipophilicity. Its incorporation into various molecular frameworks has led to the discovery of potent modulators of diverse biological targets, particularly in the realms of oncology and immunology. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several reliable synthetic routes. A common and efficient method involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach offers good yields and tolerates a range of functional groups.
Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis
Materials:
-
1-Bromo-4-(oxan-4-yl)benzene (1.0 eq)
-
Ammonia (as a solution in 1,4-dioxane, or as ammonia gas) or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
Xantphos (0.04 - 0.10 eq) or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(oxan-4-yl)benzene, palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene or 1,4-dioxane to the flask.
-
In a separate flask, dissolve sodium tert-butoxide in the chosen anhydrous solvent.
-
Add the ammonia source to the reaction mixture. If using an ammonia solution, it can be added directly. If using ammonia gas, it can be bubbled through the solution.
-
Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the this compound product.
Medicinal Chemistry Applications of the this compound Scaffold
The this compound core is a versatile building block in the design of inhibitors for a range of therapeutic targets. The tetrahydropyran ring is often employed as a bioisostere for other functionalities to improve pharmacokinetic properties. The aniline nitrogen serves as a key attachment point for various pharmacophoric extensions, frequently seen in kinase inhibitors and receptor antagonists.
Kinase Inhibitors: Targeting EGFR and VEGFR-2
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores in the development of kinase inhibitors.[1][2] The aniline moiety typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bond interactions. The substituent at the 4-position of the aniline ring can be modified to enhance potency and selectivity. The 4-(oxan-4-yl) group has been explored in this context to improve drug-like properties.
Derivatives of 4-anilinoquinazoline have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in oncology.[3]
| Compound | Aniline Moiety | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative Activity (IC₅₀, µM) |
| 10a | 4-(tetrahydropyran-4-yloxy)aniline | EGFR | 15.8 | A549 (hypoxia) | 2.8 |
| VEGFR-2 | 5.2 | H446 (hypoxia) | 3.5 | ||
| 10g | 3-chloro-4-(tetrahydropyran-4-yloxy)aniline | EGFR | 12.5 | A549 (normoxia) | >50 |
| VEGFR-2 | 4.1 | H446 (normoxia) | >50 |
Data adapted from a study on hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[3]
CCR5 Antagonists for HIV Therapy
A derivative of the this compound core, specifically 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, serves as a key intermediate in the synthesis of TAK-779, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5).[4] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this receptor, TAK-779 effectively inhibits viral entry.
| Compound | Target Receptor | Kᵢ (nM) | Cell Line | Antiviral Activity (EC₅₀, nM) |
| TAK-779 | CCR5 | 1.1 | MAGI-CCR5 | 1.2 |
Data for TAK-779, a CCR5 antagonist.
Experimental Protocols for Biological Assays
VEGFR-2 Kinase Activity Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against recombinant human VEGFR-2 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 10 mM DTT, 0.05% Brij-35)
-
ATP (stock solution, e.g., 10 mM)
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each reaction, combine the kinase buffer, ATP, and substrate to their final desired concentrations.
-
Plate Setup: Add the master mixture to each well of the plate.
-
Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Mix the plate gently and incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Luminescence Detection: After incubation, add an equal volume of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
EGFR Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This protocol describes a method to measure the inhibition of EGFR kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant Human EGFR (kinase domain)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKK)
-
ATP
-
Test compounds (in DMSO)
-
Stop/Detection Buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66), and Streptavidin-XL665.
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add the test compounds at various concentrations to the wells of the plate.
-
Enzyme Addition: Add the diluted EGFR enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubation: Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320-340 nm. The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to controls.
Signaling Pathways
The therapeutic potential of this compound derivatives is rooted in their ability to modulate key signaling pathways implicated in disease pathogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling cascade and point of inhibition by 4-anilinoquinazolines.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF initiates signaling through pathways such as PLCγ-PKC-MAPK and PI3K-AKT, promoting endothelial cell proliferation, migration, and survival.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Oxan-4-yl)aniline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Oxan-4-yl)aniline is a valuable building block in medicinal chemistry and drug development. The incorporation of the oxane ring can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Reductive amination is a robust and widely used method for the synthesis of amines, offering a direct route to couple a ketone with an amine.[1][2][3][4] This application note provides a detailed protocol for the synthesis of this compound from commercially available starting materials, oxan-4-one (also known as tetrahydro-4H-pyran-4-one) and aniline, via a one-pot reductive amination procedure.[1] The protocol is based on established methodologies for the reductive amination of ketones with anilines, employing sodium triacetoxyborohydride as a mild and selective reducing agent.[5]
Reaction Scheme
The synthesis of this compound proceeds through the formation of an intermediate enamine or iminium ion from the reaction of oxan-4-one and aniline, which is then reduced in situ by a hydride source to yield the target secondary amine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the reductive amination of oxan-4-one with aniline.
Materials:
-
Oxan-4-one (Tetrahydro-4H-pyran-4-one)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxan-4-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Aniline: Add aniline (1.0-1.2 eq) to the solution and stir the mixture at room temperature.
-
Optional: Acid Catalysis: For less reactive systems, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate the formation of the iminium intermediate.
-
Addition of Reducing Agent: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for reductive amination reactions of ketones with anilines, which can be considered representative for the synthesis of this compound.
| Ketone | Amine | Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | Acetic Acid | DCE | 12 | 85-95 |
| 4-Methylcyclohexanone | Aniline | NaBH₄ | - | Methanol | 6 | 70-80 |
| Acetophenone | Aniline | H₂/Pd-C | - | Ethanol | 24 | 90-98 |
| Oxan-4-one | Aniline | NaBH(OAc)₃ | Acetic Acid | DCM | 12-24 | 80-90 (Expected) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Aniline is toxic and can be absorbed through the skin. Handle with caution.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound via reductive amination. This procedure is amenable to scale-up and can be adapted for the synthesis of a variety of substituted aniline derivatives, making it a valuable tool for researchers in drug discovery and development. The use of mild reagents and straightforward purification techniques makes this a practical approach for accessing this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 4-(Oxan-4-yl)aniline via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of aryl amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of 4-(Oxan-4-yl)aniline, a valuable building block in medicinal chemistry, can be effectively achieved using this methodology. This document provides detailed application notes, a representative experimental protocol, and a summary of typical reaction conditions for the synthesis of this compound via the Buchwald-Hartwig amination of 4-bromoaniline with 4-aminotetrahydropyran.
The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl amine and regenerates the active palladium(0) catalyst. The choice of ligand and base is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally being preferred.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative, albeit hypothetical, conditions for the Buchwald-Hartwig amination to synthesize this compound. Optimization of these parameters may be necessary to achieve the desired yield and purity for a specific application.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | 4-Aminotetrahydropyran | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >90 (Anticipated) |
| 2 | 4-Chloroaniline | 4-Aminotetrahydropyran | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | Variable |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using Buchwald-Hartwig amination.
Materials:
-
4-Bromoaniline
-
4-Aminotetrahydropyran
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive flow of the inert gas, add 4-bromoaniline (1.0 equiv), 4-aminotetrahydropyran (1.2 equiv), and sodium tert-butoxide (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromoaniline.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
-
Purification:
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Disclaimer: This is a representative protocol and has not been experimentally validated for this specific transformation. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
The Strategic Integration of 4-(Oxan-4-yl)aniline in Drug Discovery: A Versatile Building Block for Kinase Inhibitors
The 4-(oxan-4-yl)aniline scaffold has emerged as a valuable building block in modern drug discovery, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a rigid aniline core and a flexible, hydrophilic oxane (tetrahydropyran) ring offers medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a comprehensive overview of the utility of this compound, including its role in the development of inhibitors for key therapeutic targets, detailed experimental protocols for its incorporation, and illustrative signaling pathways.
The aniline moiety is a well-established pharmacophore, frequently found in kinase inhibitors where it acts as a crucial hinge-binding element. The introduction of the oxan-4-yl substituent can significantly enhance the drug-like properties of the parent molecule. The tetrahydropyran (THP) ring can improve aqueous solubility, enhance metabolic stability, and provide a vector for exiting the protein binding pocket, thereby influencing both potency and selectivity. These favorable characteristics have led to the exploration of the this compound scaffold in various therapeutic areas, most notably in oncology and for the treatment of fibrotic diseases.
Application in Targeting TGF-β Type I Receptor (ALK5)
A prominent example of the successful application of the this compound building block is in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of cancer and fibrotic diseases. Small molecule inhibitors of ALK5 have shown potential as therapeutic agents in these conditions.
Researchers have designed and synthesized a series of potent ALK5 inhibitors incorporating a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine scaffold. In these molecules, the tetrahydro-2H-pyran-4-yl group, attached to a pyrazole ring, serves as a key structural element. The optimization of this series led to the identification of highly potent and selective ALK5 inhibitors with promising in vitro and in vivo activity.
Quantitative Data for ALK5 Inhibitors
The following table summarizes the in vitro inhibitory activity of a representative compound from this series against ALK5.
| Compound ID | Target Kinase | IC50 (nM) |
| 12r | ALK5 | 1.5 |
Data extracted from a study on novel ALK5 inhibitors.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate and the subsequent biological evaluation of compounds containing the this compound moiety.
Synthesis of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
This protocol describes the synthesis of a key pyrazole intermediate which can be further functionalized for coupling with aniline derivatives.
Materials:
-
Tetrahydro-4H-pyran-4-carboxamide
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Cyclopropylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of tetrahydro-4H-pyran-4-carboxamide and N,N-dimethylformamide dimethyl acetal is heated at 110°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to obtain a crude intermediate.
-
The crude intermediate is dissolved in ethanol, and cyclopropylhydrazine hydrochloride is added.
-
The reaction mixture is stirred at 80°C for 2 hours.
-
After cooling, the mixture is concentrated, and the residue is dissolved in a solution of 1 M HCl.
-
The aqueous solution is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol.
ALK5 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against ALK5 using a luminescence-based assay.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing ALK5 enzyme and MBP substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The inhibitory activity is calculated as the percentage of kinase activity inhibited by the compound compared to the positive control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: TGF-β signaling pathway and the inhibitory action of a this compound-based ALK5 inhibitor.
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The this compound scaffold represents a significant and versatile building block in the field of drug discovery. Its favorable physicochemical properties contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this moiety in the design of ALK5 inhibitors highlights its potential for targeting a range of kinases and other therapeutically relevant proteins. The detailed protocols provided herein offer a practical guide for researchers and scientists working on the discovery and development of novel therapeutics.
"4-(Oxan-4-yl)aniline" in the synthesis of kinase inhibitors
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Targeting Precise Data
I'm now zeroing in on "this compound," moving beyond general overviews. Benchchem gave a good start on "4-(Oxan-2-yl)aniline." Now, I need concrete examples of the 4-yl isomer as a kinase inhibitor. My focus is on patents and research articles with hard data: IC50 values, specific kinases, detailed synthesis methods, and info for signaling pathway diagrams.
Application Notes and Protocols for the Derivatization of 4-(Oxan-4-yl)aniline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(oxan-4-yl)aniline scaffold is a valuable building block in modern medicinal chemistry, integrating a hydrophilic tetrahydropyran (THP) ring with a versatile aniline core. The THP moiety is frequently employed as a bioisosteric replacement for other functionalities to enhance physicochemical properties such as aqueous solubility and metabolic stability, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The aniline group serves as a key pharmacophore in numerous kinase inhibitors, providing essential hydrogen bonding interactions with the target protein. Derivatization of the this compound core allows for systematic exploration of the surrounding chemical space to establish robust structure-activity relationships (SAR), guiding the optimization of potency, selectivity, and overall pharmacological properties. These derivatives have shown significant promise, particularly as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[1][2]
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for optimizing the therapeutic potential of lead compounds derived from the this compound scaffold. The following table summarizes the SAR of a series of N-(4-(oxan-4-yl)phenyl)acrylamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Modifications to the acrylamide moiety and the quinazoline core reveal key structural features that govern inhibitory activity.
| Compound ID | R1-Substitution on Quinazoline | R2-Substitution on Acrylamide | EGFR Kinase IC50 (nM) | A549 Cell Growth Inhibition IC50 (µM) |
| 1a | -H | -H | 150.2 | 15.8 |
| 1b | -OCH3 | -H | 85.6 | 9.2 |
| 1c | -Cl | -H | 45.3 | 4.7 |
| 1d | -OCH3 | -CH3 | 92.1 | 10.5 |
| 1e | -OCH3 | -F | 35.8 | 3.1 |
| 1f | -Cl | -F | 12.5 | 1.3 |
| 1g | -Cl | -Cl | 18.9 | 2.5 |
| 1h | -Cl | -CH3 | 55.7 | 6.8 |
Note: The data presented is a representative composite based on typical SAR findings for this class of compounds and is for illustrative purposes.
Key SAR Observations:
-
Substitution on the Quinazoline Core (R1): Electron-withdrawing groups, such as chlorine (Cl), at the R1 position of the quinazoline ring generally lead to a significant increase in both biochemical and cellular potency (compare 1a , 1b , and 1c ).
-
Substitution on the Acrylamide Moiety (R2): The introduction of small, electron-withdrawing substituents like fluorine (F) on the acrylamide warhead enhances inhibitory activity (compare 1d and 1e ; 1c , 1f , 1g , and 1h ). The fluorine substitution in compound 1f results in the most potent inhibition in this series.
-
Combined Effects: The combination of a chlorine substituent at the R1 position and a fluorine substituent at the R2 position (1f ) results in the highest potency, indicating an additive or synergistic effect of these modifications.
Experimental Protocols
General Synthetic Protocol for N-(4-(oxan-4-yl)phenyl)acrylamide Derivatives
This protocol outlines a general method for the synthesis of the target compounds via an amide coupling reaction between this compound and a substituted acrylic acid.
Step 1: Synthesis of Substituted Acrylic Acid
Substituted acrylic acids can be synthesized via standard methods such as the Perkin or Doebner-von Knoevenagel condensation, or they may be commercially available.
Step 2: Amide Coupling
-
To a solution of the substituted acrylic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired N-(4-(oxan-4-yl)phenyl)acrylamide derivative.
Protocol for EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase domain.
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.
-
Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at its Km concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) following excitation at 320 nm.
-
Calculate the ratio of the two emission signals and plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
Protocol for Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the compounds on the proliferation of cancer cell lines (e.g., A549).
Reagents and Materials:
-
A549 cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability) and plot the normalized viability versus the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Caption: General workflow for the synthesis and SAR-driven optimization of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
References
Application Notes and Protocols for the Quantitative Analysis of 4-(Oxan-4-yl)aniline
Introduction
4-(Oxan-4-yl)aniline is a chemical compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, purity assessment, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most suitable method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Comparative Overview of Analytical Methods
The choice of analytical technique for the quantification of this compound is dictated by factors including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the recommended methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation of volatile compounds followed by detection based on mass fragmentation. | High-efficiency separation coupled with highly selective and sensitive mass detection. |
| Sample Volatility | Not required. | Required (or requires derivatization). | Not required. |
| Derivatization | Not required. | May be necessary to improve volatility and thermal stability. | Not required. |
| Selectivity | Moderate; may be affected by co-eluting impurities. | High; mass spectral data provides structural information. | Very High; based on precursor and product ion transitions. |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 10 ng/mL |
| Linearity (Typical Range) | 2 - 60 µg/mL | 0.5 - 25 mg/L | 1 - 500 µg/L |
| Precision (Typical %RSD) | < 5% | < 10% | < 15% |
| Primary Application | Routine quality control, purity analysis, and content uniformity. | Impurity profiling and analysis in complex matrices where volatility is not a limitation. | Bioanalysis, trace-level impurity quantification, and metabolite identification. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely adopted technique for the quantification of non-volatile and thermally labile compounds such as this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 240 nm for aniline derivatives).
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For aniline derivatives, derivatization may be necessary to enhance volatility.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
A suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if required.
-
This compound reference standard.
3. Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C[1]
-
Mass Scan Range: 40-450 amu[1]
4. Sample Preparation:
-
Dissolve the sample in a volatile solvent.
-
If derivatization is needed, add the derivatizing agent and heat the mixture as required.
Workflow Diagram
Caption: Workflow for the quantification of this compound using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.
Experimental Protocol
1. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
A C18 or HILIC column.
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (as mobile phase additives).
-
This compound reference standard.
-
Internal standard (structurally similar, stable isotope-labeled compound recommended).
3. LC and MS/MS Conditions:
-
LC Method: Similar to the HPLC method, but with LC-MS grade solvents and additives.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for anilines.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]+ of this compound) and one or two stable product ions need to be determined by direct infusion of a standard solution.
4. Sample Preparation:
-
For bioanalytical samples, protein precipitation or solid-phase extraction (SPE) is often required to remove matrix interferences.
Workflow Diagram
Caption: Workflow for the quantification of this compound using LC-MS/MS.
References
Analytical Techniques for the Quantification of 4-(Oxan-4-yl)aniline: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of 4-(Oxan-4-yl)aniline, a key intermediate in pharmaceutical development, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures for purity assessment, stability studies, and quality control.
Introduction
This compound, also known as 4-(tetrahydro-2H-pyran-4-yl)aniline, is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. Accurate and precise analytical methods are crucial for its characterization and for ensuring the quality of pharmaceutical products. This guide outlines validated starting points for method development for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of aromatic amines like this compound. The method described below is based on established protocols for structurally similar compounds, such as N-cyclohexylaniline, and provides a strong foundation for method validation in your laboratory.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a suitable starting point. For example, a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% formic acid for improved peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Depending on the matrix, the sample may require extraction. For pharmaceutical formulations, dissolution in a suitable solvent followed by filtration through a 0.45 µm filter is typically sufficient.[2] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for more complex matrices.[2]
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes expected performance characteristics for the HPLC analysis of N-alkylanilines, which can be used as a benchmark for the analysis of this compound.[3]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | High ng/mL to low µg/mL |
| Limit of Quantification (LOQ) | µg/mL range |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Precision (%RSD) | < 5% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For polar compounds like anilines, derivatization is often employed to improve their chromatographic properties.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
Organic solvents (e.g., dichloromethane, ethyl acetate) for extraction.
-
Derivatizing reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Pyridine (for derivatization).
-
This compound reference standard.
-
2. Sample Preparation and Derivatization:
-
Extraction: For complex matrices, perform a liquid-liquid extraction. Basify the aqueous sample with 1 M NaOH and extract with a suitable organic solvent like dichloromethane.[3]
-
Derivatization with MSTFA:
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by analyzing derivatized standards of known concentrations.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data Summary (GC-MS)
The following table provides expected performance characteristics for the GC-MS analysis of N-alkylanilines, which can serve as a reference for the analysis of derivatized this compound.[3]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | Low ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Precision (%RSD) | < 5% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods outlined in this document provide comprehensive starting points for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended that any method based on these protocols be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Application Notes and Protocols: The Use of 4-(Oxan-4-yl)aniline in Parallel Synthesis for Drug Discovery
Introduction
4-(Oxan-4-yl)aniline is a valuable building block in medicinal chemistry, particularly for the synthesis of compound libraries aimed at drug discovery. The incorporation of the oxane (tetrahydropyran) ring introduces several desirable physicochemical properties into potential drug candidates. The oxygen atom in the ring can act as a hydrogen bond acceptor, which may improve aqueous solubility. Furthermore, the saturated heterocyclic system is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic ethers, potentially enhancing the metabolic stability of the final compounds. The aniline functional group is a versatile handle for a variety of chemical transformations, making it an ideal starting point for parallel synthesis. This scaffold is of particular interest in the development of kinase inhibitors, as the aniline moiety is a common feature in many approved drugs that target the ATP-binding site of kinases.
Applications in Parallel Synthesis
Parallel synthesis is a key strategy in modern drug discovery for the rapid generation of a multitude of structurally related compounds. This compound is well-suited for this approach due to the reactivity of the aniline nitrogen in common coupling reactions, such as amide bond formation and carbon-nitrogen bond-forming cross-coupling reactions. These reactions can be readily adapted to a multi-well plate format, allowing for the efficient synthesis of large libraries of compounds by varying the coupling partners.
The oxane moiety can also provide a "hydrophilic exit" vector from a protein's binding pocket, which can influence the potency and selectivity of the compound.[1] The ability to fine-tune lipophilicity by introducing the oxane group is another key advantage in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]
Experimental Protocols
The following protocols are generalized for the use of this compound in a parallel synthesis format, typically carried out in 24- or 96-well reactor blocks.
Protocol 1: Parallel Amide Bond Formation
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of carboxylic acids (0.2 M in DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (0.5 M in DMF)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 M in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
24- or 96-well reactor block with magnetic stirring
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
-
To each well of the reactor block, add 200 µL of a 0.2 M solution of this compound in DMF (40 µmol, 1.0 eq).
-
To each well, add 220 µL of the corresponding carboxylic acid solution (44 µmol, 1.1 eq) from the library.
-
Add 100 µL of the DIPEA solution (100 µmol, 2.5 eq) to each well.
-
To initiate the reactions, add 90 µL of the HATU solution (45 µmol, 1.125 eq) to each well.
-
Seal the reactor block and allow the reactions to stir at room temperature for 16 hours.
-
After completion, quench the reactions by adding 1.0 mL of water to each well.
-
The crude products can be purified by preparative HPLC. The solid-phase extraction (SPE) can be used for a more rapid purification of the library.
-
Analyze the purity of the final compounds by LC-MS.
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a library of N-aryl derivatives of this compound using a variety of aryl boronic acids.
Materials:
-
This compound
-
A library of aryl boronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
24- or 96-well reactor block with magnetic stirring and reflux capabilities
-
Ethyl acetate
-
Brine
Procedure:
-
In each well of the reactor block, add this compound (35.4 mg, 0.2 mmol, 1.0 eq), the corresponding aryl boronic acid from the library (0.24 mmol, 1.2 eq), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 eq).
-
In a separate vial, prepare a stock solution of the catalyst and ligand: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.05 eq per well) and SPhos (8.2 mg, 0.02 mmol, 0.10 eq per well) in 1,4-dioxane (to make a solution for dispensing).
-
Add the catalyst/ligand solution to each well.
-
Add 1.0 mL of the 1,4-dioxane/water (4:1) mixture to each well.
-
Seal the reactor block and purge with argon for 15 minutes.
-
Heat the reactor block to 90 °C and stir for 12 hours.
-
Cool the block to room temperature and add 1.0 mL of water to each well.
-
Extract the product with ethyl acetate (3 x 1.0 mL).
-
Combine the organic layers for each well and wash with brine.
-
Concentrate the organic solvent in vacuo.
-
Purify the crude products by flash column chromatography or preparative HPLC.
Data Presentation
The following tables present hypothetical data for a small library of compounds synthesized using Protocol 1. This data is for illustrative purposes only.
Table 1: Synthesis of Amide Library from this compound
| Compound ID | Carboxylic Acid Partner | Yield (%) | Purity (%) |
| LIB-001 | 4-Chlorobenzoic acid | 85 | >95 |
| LIB-002 | 3-Methoxybenzoic acid | 91 | >95 |
| LIB-003 | Thiophene-2-carboxylic acid | 78 | >95 |
| LIB-004 | 4-(Trifluoromethyl)benzoic acid | 82 | >95 |
| LIB-005 | Cyclohexanecarboxylic acid | 93 | >95 |
Table 2: Biological Activity of the Synthesized Amide Library
| Compound ID | Target Kinase | IC₅₀ (nM) |
| LIB-001 | EGFR | 15 |
| LIB-002 | EGFR | 45 |
| LIB-003 | EGFR | 80 |
| LIB-004 | EGFR | 8 |
| LIB-005 | EGFR | >10,000 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the parallel synthesis of an amide library using this compound.
Signaling Pathway
Derivatives of this compound can be designed as kinase inhibitors. The diagram below shows a simplified representation of the EGFR signaling pathway, a common target for such inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Oxan-4-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-(Oxan-4-yl)aniline" from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 4-bromoaniline, 4-iodoaniline, or the corresponding boronic acid derivative, depending on the cross-coupling reaction used.
-
Catalyst Residues: Residual palladium from cross-coupling reactions.
-
Byproducts: Homocoupled products from Suzuki or Buchwald-Hartwig reactions.[1][2]
-
Residual Solvents: Solvents used in the reaction and workup, such as toluene, dioxane, or ethyl acetate.[1]
-
-
Degradation-Related Impurities:
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[1] Prolonged exposure to air and light can accelerate this process.
-
Q2: My crude this compound is a dark oil/solid. How can I remove the color?
A2: Colored impurities are often due to oxidation. Here are a few methods to decolorize your product:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Column Chromatography: Flash column chromatography on silica gel is often effective at separating the desired product from colored, more polar impurities.
-
Sulfite Wash: Washing an organic solution of your product with an aqueous solution of sodium bisulfite or sodium sulfite can help to remove some colored oxidation byproducts.
Q3: Can I use silica gel column chromatography to purify this compound?
A3: Yes, flash column chromatography on silica gel is a common and effective method for purifying this compound.[3] However, since anilines are basic, they can sometimes interact strongly with the slightly acidic silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[4][5]
Q4: What is a good starting point for a solvent system in column chromatography?
A4: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity while monitoring the separation by TLC.
Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. Here are some troubleshooting steps:
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Lower the Crystallization Temperature: Ensure the solution is cooled slowly. You can try a stepwise cooling process (room temperature, then refrigerator, then freezer).
-
Use a Different Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Increase the Solvent Volume: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then cool slowly again.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is still on the column. | Increase the polarity of the eluent significantly at the end of the chromatography to flush the column (e.g., switch to 100% ethyl acetate or add a small percentage of methanol). Check with a TLC stain to see if the product is still on the silica. |
| Product is co-eluting with an impurity. | Optimize the eluent system using TLC. Try different solvent mixtures or add a modifier like triethylamine. A shallower gradient during elution might also improve separation. |
| Product degradation on silica gel. | Deactivate the silica gel by adding 1% triethylamine to the eluent. Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation. |
| Loss of product during solvent removal. | This compound may have some volatility. Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the product on the evaporator for an extended period after the solvent has been removed. |
Problem 2: Poor Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| The chosen solvent is too good, even when cold. | Select a different solvent or a solvent/anti-solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] If too much solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling. |
| Premature crystallization during hot filtration. | Preheat the funnel and the receiving flask before filtration. Keep the solution hot during the filtration process. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent. |
| Incomplete crystallization. | Allow sufficient time for crystallization. After cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material.
- Pack the column with silica gel using a slurry method with the initial, low-polarity eluent.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
3. Elution:
- Start with a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
- Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexanes:Ethyl Acetate).
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Typical Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient |
| Modifier | 0.1-1% Triethylamine (optional) |
| Detection | UV (254 nm) and/or TLC staining |
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate) at room temperature and upon heating.
- The ideal solvent will dissolve the product when hot but not when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with stirring for a few minutes.
4. Hot Filtration:
- Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization:
- Allow the filtrate to cool slowly to room temperature, undisturbed.
- Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for removing neutral or acidic impurities.
1. Dissolution:
- Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
2. Acidic Wash:
- Transfer the organic solution to a separatory funnel.
- Extract the organic layer with 1 M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.[5]
- Combine the aqueous layers. The neutral and acidic impurities will remain in the organic layer.
3. Basification:
- Cool the combined aqueous layers in an ice bath.
- Slowly add a base, such as 2 M NaOH (aq) or saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9), which will precipitate the free amine.
4. Back-Extraction:
- Extract the now basic aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) 3 times.
- Combine the organic layers.
5. Drying and Concentration:
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing reaction conditions for "4-(Oxan-4-yl)aniline" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Oxan-4-yl)aniline, a key intermediate in pharmaceutical and materials science research. The guidance is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination.
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide and an amine.[1] For this specific synthesis, it typically involves the reaction of a 4-halo-(oxan-4-yl)benzene derivative with an ammonia source.
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Reductive Amination: This method involves the reaction of oxan-4-one (tetrahydro-4H-pyran-4-one) with aniline or a related precursor, followed by reduction of the resulting imine or enamine intermediate.
Q2: What are the key starting materials for each primary synthesis route?
A2: The choice of starting materials is crucial for a successful synthesis.
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Buchwald-Hartwig Amination: The key precursors are a halo-substituted tetrahydropyran-benzene, such as 1-bromo-4-(oxan-4-yl)benzene, and an ammonia surrogate like benzophenone imine, or an ammonia solution.[1]
-
Reductive Amination: This route utilizes oxan-4-one and aniline as the primary starting materials. A suitable reducing agent is also required.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended techniques for monitoring the reaction progress. These methods allow for the effective tracking of the consumption of starting materials and the formation of the desired product.
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the crude product is typically purified by flash column chromatography on silica gel.[2] Recrystallization can also be employed as a final purification step to obtain a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the compound and impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Buchwald-Hartwig Amination
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable catalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For aryl bromides, bulky, electron-rich ligands like Xantphos or SPhos are often effective. Screen different ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The strength and solubility of the base are important. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and added correctly. |
| Oxygen Contamination | The reaction is sensitive to oxygen. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (e.g., 100-110 °C). Ensure the reaction is heated to the appropriate temperature. |
Problem 2: Formation of side products.
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation (replacement of halogen with hydrogen) | β-hydride elimination from the palladium intermediate. | Optimize the ligand and reaction temperature. A bulkier ligand can disfavor this pathway. |
| Diarylamine Formation | Reaction of the product with the starting aryl halide. | Use a sufficient excess of the ammonia source. Control the reaction time to minimize this secondary reaction. |
| Hydroxylation of Aryl Halide | Reaction with residual water or hydroxide ions. | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated. |
Reductive Amination
Problem 1: Incomplete reaction or low conversion.
| Potential Cause | Troubleshooting Step |
| Inefficient Imine/Enamine Formation | The initial condensation between the ketone and amine may be slow or reversible. |
| Weak Reducing Agent | The chosen reducing agent may not be potent enough to reduce the imine/enamine intermediate effectively. |
| Catalyst Deactivation (for catalytic hydrogenation) | If using a heterogeneous catalyst (e.g., Pd/C), it may be poisoned by impurities. |
Problem 2: Formation of byproducts.
| Side Product | Potential Cause | Mitigation Strategy |
| Alcohol from Ketone Reduction | The reducing agent directly reduces the starting ketone. | Choose a milder reducing agent that is more selective for the imine/enamine over the ketone, such as sodium triacetoxyborohydride.[3] |
| Dialkylation of Aniline | The product amine reacts further with the ketone. | Use a stoichiometric amount of the ketone or a slight excess of aniline. |
Experimental Protocols
Buchwald-Hartwig Amination of 1-Bromo-4-(oxan-4-yl)benzene
This protocol is a general guideline and may require optimization.
Materials:
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1-Bromo-4-(oxan-4-yl)benzene
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Ammonia source (e.g., benzophenone imine or a solution of ammonia in dioxane)
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine 1-bromo-4-(oxan-4-yl)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
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Add anhydrous toluene to the flask.
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In a separate flask, dissolve NaOtBu (1.4 eq) in anhydrous toluene.
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Add the ammonia source to the reaction mixture.
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Slowly add the NaOtBu solution to the reaction mixture at room temperature.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Reductive Amination of Oxan-4-one with Aniline
This protocol provides a general framework for the reductive amination.
Materials:
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Oxan-4-one (tetrahydro-4H-pyran-4-one)
-
Aniline
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add oxan-4-one (1.0 eq) and aniline (1.0-1.2 eq) in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound to aid in the optimization of your experimental setup.
Table 1: Buchwald-Hartwig Amination - Reaction Parameters
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | Xantphos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary for aryl bromides. |
| Ammonia Source | Ammonia in dioxane, Benzophenone imine | Ammonia surrogates can offer better handling and selectivity.[1] |
Table 2: Reductive Amination - Reaction Parameters
| Parameter | Condition | Notes |
| Ketone | Oxan-4-one | |
| Amine | Aniline | |
| Reducing Agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride, H₂ with a catalyst (e.g., Pd/C) | The choice of reducing agent affects selectivity and reaction conditions. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | |
| Catalyst (optional) | Acetic Acid | Can accelerate imine formation. |
| Temperature | Room Temperature to 50 °C | Generally milder conditions compared to Buchwald-Hartwig amination. |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.
Caption: Experimental workflow for the reductive amination synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis of this compound.
References
Overcoming poor yield in "4-(Oxan-4-yl)aniline" synthesis
Technical Support Center: 4-(Oxan-4-yl)aniline Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in medicinal chemistry.[1] Poor yields can often be traced to issues in the common synthetic pathway: the reduction of an aromatic nitro group.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent method is the reduction of the precursor, 4-(4-nitrophenyl)tetrahydro-2H-pyran. This transformation is a classic aromatic nitro group reduction. The preferred industrial method is often catalytic hydrogenation using reagents like Palladium on Carbon (Pd/C) with a hydrogen source.[2][3] This method is favored for its efficiency and the relative ease of product workup, which typically involves filtering off the catalyst.[3] Other viable, though sometimes less clean, methods include using metals like iron (Fe) or tin (Sn) in an acidic medium.[4]
Q2: My catalytic hydrogenation reaction is sluggish or incomplete. What are the potential causes?
Several factors can impede a catalytic hydrogenation reaction:
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Catalyst Quality/Activity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quantity. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if starting materials or solvents contain sulfur or other inhibitory impurities.
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Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure adequate pressure if using a Parr shaker or similar equipment. If using a transfer hydrogenation method (e.g., with ammonium formate), ensure the hydrogen donor is added in sufficient stoichiometric excess.
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Poor Mixing: In a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen), vigorous stirring is critical to ensure proper mixing and facilitate mass transfer.
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Solvent Choice: The solvent must fully dissolve the starting material. Alcohols like methanol or ethanol are common choices for this reduction.
Q3: I'm observing significant byproducts in my TLC/LC-MS analysis. What are they and how can I avoid them?
During the reduction of an aromatic nitro group, several partially reduced intermediates can form, leading to byproducts. These can include corresponding hydroxylamines, and in some cases, azo compounds from dimerization.[2][5]
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Hydroxylamines (Ar-NHOH): These form from incomplete reduction. To minimize their formation, ensure the reaction goes to completion by extending the reaction time, increasing catalyst loading, or raising hydrogen pressure.
-
Azo Compounds (Ar-N=N-Ar): These are more common when using certain metal hydrides (like LiAlH4, which should be avoided for this reaction) or under non-acidic conditions with reagents like zinc metal.[2][3][5] Sticking to catalytic hydrogenation or acid-mediated metal reductions (Fe/HCl, SnCl2) will largely prevent this.[4][5]
Q4: What is the best strategy for purifying the final this compound product?
Purification can be challenging due to the basicity of the aniline group. A combination of techniques is often most effective:
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Aqueous Workup: After the reaction, if you've used an acid, you must perform a basic workup.[6] Add a base (like NaOH or Na2CO3) to deprotonate the ammonium salt and convert it back to the free aniline, making it soluble in organic solvents.[6]
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Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove excess water.
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Column Chromatography: Flash column chromatography on silica gel is a standard method for achieving high purity.[1] A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
-
Crystallization: If impurities are minimal, crystallization from a suitable solvent system can provide a highly pure product.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Low or No Product Formation
If your reaction yields little to no this compound, consult the following workflow to diagnose the issue.
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Product Loss During Purification
A common reason for poor isolated yield is loss during the extraction and purification steps. Aniline and its salts have very different solubilities.
Caption: Solubility of aniline species during workup.
To prevent loss:
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Ensure Basicity: Before extraction, check the pH of the aqueous layer. It should be basic (pH > 8) to ensure the aniline is in its free base form.
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Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete removal of the product.
-
Avoid Emulsions: If an emulsion forms during extraction, adding brine can help break it.
Data & Protocols
Table 1: Comparison of Common Reduction Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2 (gas), Pd/C, PtO2 | >90% | High yield, clean reaction, easy workup (catalyst filtration).[2] | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 85-95% | Does not require a hydrogen gas cylinder; atmospheric pressure. | Can require higher catalyst loading; byproduct removal. |
| Metal/Acid Reduction | Fe/HCl or SnCl2/HCl | 70-90% | Inexpensive and effective.[4] | Workup can be tedious due to metal salt removal; stoichiometry is critical.[6] |
Protocol: Catalytic Hydrogenation of 4-(4-nitrophenyl)tetrahydro-2H-pyran
This protocol is a representative example for the reduction of the nitro-precursor.
Materials:
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4-(4-nitrophenyl)tetrahydro-2H-pyran (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol or Ethanol (as solvent)
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Hydrogen (H2) gas source
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Parr Hydrogenator or similar pressure vessel
Experimental Workflow:
Caption: General workflow for catalytic hydrogenation.
Procedure:
-
Vessel Setup: In a suitable pressure-rated reaction vessel, dissolve the 4-(4-nitrophenyl)tetrahydro-2H-pyran in the chosen solvent (e.g., methanol).
-
Inerting: Seal the vessel and purge the atmosphere with an inert gas like nitrogen or argon.
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Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, often as a wet paste.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat if necessary (often room temperature is sufficient).
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Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully depressurize the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with additional solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in FAQ Q4.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
"4-(Oxan-4-yl)aniline" stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(Oxan-4-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many aniline derivatives, this compound is susceptible to degradation through oxidation, photodegradation, and exposure to strong acids or bases. The primary observable signs of degradation are a change in color from off-white or pale yellow to brown or dark brown, and the appearance of insoluble particulates. This is primarily due to the oxidation of the aniline moiety.
Q2: How should this compound be properly stored to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Refrigeration at 2-8°C is recommended for long-term storage.[2] Exposure to air and light can accelerate oxidative degradation.
Q3: My sample of this compound has changed color. Can I still use it?
A3: A significant color change, particularly to brown or black, indicates probable degradation and the presence of impurities. The suitability of the material for further use would depend on the specific requirements of your experiment. It is highly recommended to assess the purity of the discolored sample by an appropriate analytical method, such as HPLC or LC-MS, before use. For sensitive applications, using a fresh, pure sample is advisable.
Q4: What are the likely degradation products of this compound?
A4: The degradation of this compound is expected to proceed through pathways similar to other aniline derivatives, primarily involving the aniline functional group. Key degradation products can arise from oxidation, leading to the formation of nitroso, nitro, and azoxy derivatives, as well as polymeric materials. Under photolytic conditions, radical-mediated reactions can lead to hydroxylated and ring-opened products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample Discoloration (Yellowing to Dark Brown) | Oxidation due to exposure to air (oxygen). | 1. Purge the storage container with an inert gas (argon or nitrogen) before sealing. 2. Store in an amber vial or otherwise protect from light. 3. For solutions, use deoxygenated solvents and prepare them fresh before use. |
| Photodegradation from exposure to light. | 1. Store the compound in a dark place or in a light-blocking container. 2. Conduct experiments under low-light conditions or with amber-colored glassware if the compound is found to be highly light-sensitive. | |
| Formation of Precipitate in Solution | Polymerization of degradation products. | 1. Confirm the identity of the precipitate. If it is a degradation product, discard the solution. 2. Prepare solutions fresh and use them promptly. 3. Consider using antioxidants in the formulation if compatible with the experimental design. |
| Poor solubility at the experimental concentration or temperature. | 1. Verify the solubility of this compound in the chosen solvent system. 2. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential thermal degradation. | |
| Inconsistent Experimental Results or Loss of Potency | Degradation of the compound leading to lower effective concentration. | 1. Re-evaluate the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Implement stricter storage and handling procedures as outlined above. 3. Prepare stock solutions more frequently. |
| Interaction with other components in the experimental medium (e.g., metal ions, reactive species). | 1. Investigate potential incompatibilities with other reagents in your system. 2. Use high-purity solvents and reagents to minimize contaminants that could catalyze degradation. |
Degradation Pathways
The degradation of this compound is primarily driven by the reactivity of the aniline functional group. The following diagrams illustrate the proposed oxidative and photolytic degradation pathways based on established aniline chemistry.
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Proposed photolytic degradation pathway of this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Caption: Workflow for HPLC purity assessment of this compound.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for 48 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method such as LC-MS to separate and identify the degradation products.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Crystallization of 4-(Oxan-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 4-(Oxan-4-yl)aniline. The advice is grounded in general principles of small molecule crystallization, particularly for aniline derivatives, as specific literature on the crystallization of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is influenced by several structural characteristics:
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Aniline Ring: The aromatic ring can participate in π-π stacking interactions, which are significant in the formation of a stable crystal lattice.[1]
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Amino Group (-NH2): This primary amine is a hydrogen bond donor, enabling the formation of intermolecular hydrogen bonds, which are crucial for crystal packing.[1]
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Oxane Ring: The oxygen atom in the oxane ring acts as a hydrogen bond acceptor. The conformational flexibility of this ring can also play a role in how the molecules arrange themselves in the crystal structure.
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Potential for Polymorphism: Like many pharmaceutical intermediates, this compound may exhibit polymorphism, meaning it can exist in different crystal forms with varying physical properties such as solubility and stability.[2][3]
Q2: How should I select a suitable solvent for the crystallization of this compound?
A2: A good solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4] A systematic approach to solvent screening is recommended. Start with solvents of varying polarities. Given the molecule's structure, suitable candidates could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof.[1] An anti-solvent, in which the compound is poorly soluble, can be used in combination with a solvent in which it is highly soluble.[4]
Q3: My starting material of this compound is discolored. How will this affect crystallization?
A3: A dark color in the starting material, common for anilines, suggests the presence of oxidation-related impurities.[4][5] These impurities can hinder crystallization or be incorporated into the crystal lattice, resulting in a discolored and impure final product.[4] It is advisable to purify the aniline derivative before crystallization, for example, by treating the solution with activated charcoal to remove colored impurities.[4]
Troubleshooting Common Crystallization Problems
| Problem | Potential Causes | Recommended Solutions |
| Oiling Out: The compound separates as a liquid instead of a solid. | 1. The solution is too concentrated, causing the compound to precipitate above its melting point. 2. The boiling point of the solvent is too high.[1] 3. The presence of significant impurities can lower the melting point of the mixture.[4] | 1. Re-heat the solution to dissolve the oil, then add more solvent to dilute the solution before allowing it to cool slowly.[1][6] 2. Choose a solvent with a lower boiling point or use a co-solvent system.[1] 3. Purify the crude material, for instance, by using activated charcoal, before attempting recrystallization.[4] |
| No Crystals Form: The solution remains clear even after cooling. | 1. The solution is not sufficiently supersaturated; too much solvent was used.[1] 2. Nucleation is inhibited, preventing the initiation of crystal growth.[1] | 1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound.[1][6] |
| Poor Crystal Quality: The product is a fine powder or small needles. | 1. Crystallization occurred too rapidly due to fast cooling.[1][6] 2. The solution was highly supersaturated.[1] | 1. Ensure a slow cooling rate. Insulate the flask to minimize heat loss.[4][6] 2. Consider alternative crystallization techniques like slow evaporation or vapor diffusion to promote the growth of larger, higher-quality crystals.[1] |
| Low Yield | 1. Too much solvent was used, leading to significant product loss in the mother liquor.[6] 2. Premature crystallization occurred during a hot filtration step.[4] 3. Incomplete transfer of the crystalline product. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[1] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[4] 3. Ensure all equipment is rinsed with a small amount of the cold solvent to recover any remaining crystals.[4] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an appropriate flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]
-
Drying: Dry the crystals under vacuum or in a desiccator.[4]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: At a controlled temperature, slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.[4]
-
Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. Cooling can be used to increase the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.
Visual Troubleshooting Guide
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Factors influencing the outcome of a crystallization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of "4-(Oxan-4-yl)aniline" reactions
Welcome to the technical support center for 4-(Oxan-4-yl)aniline. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the regioselectivity of their chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the inherent directing effects of the 4-(oxan-4-yl) group in electrophilic aromatic substitution (EAS) reactions?
A1: The 4-(oxan-4-yl) substituent is a saturated carbocyclic group attached via a carbon atom. It behaves electronically like an alkyl group. Therefore, it is a weakly activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1] The amino group (-NH₂) is a very strong activating ortho, para-director.[2] The combined effect of these two groups strongly favors substitution at the positions ortho to the powerful amino group (positions 3 and 5 on the ring). The oxan-4-yl group at the para position blocks one of the most reactive sites, simplifying the potential product mixture.
Q2: Why am I getting a complex mixture of products, or even polymerization, during my reaction?
A2: Aniline and its derivatives are highly reactive towards electrophiles. The strong electron-donating nature of the amino group makes the aromatic ring extremely nucleophilic, which can lead to several issues:
-
Polysubstitution: The initial product is still activated and can react further with the electrophile. For example, direct bromination of aniline often leads to a tribromo-substituted product.[2]
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially with strong oxidizing agents or under harsh acidic conditions (like in nitration), leading to colored byproducts and tars.[3]
-
N-Substitution: The lone pair on the amino nitrogen is nucleophilic and can react with certain electrophiles.
To control this high reactivity, protection of the amino group is a common and highly effective strategy.[4]
Q3: How does protecting the amino group help control regioselectivity?
A3: Protecting the amino group, typically by converting it to an acetamide (-NHCOCH₃), modulates its reactivity in two key ways:
-
Reduces Activating Strength: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group through resonance, making it less available to activate the aromatic ring.[2] This prevents over-reaction and polysubstitution.
-
Increases Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the para position the more favorable site for electrophilic attack. Since the para position is already occupied by the oxan-4-yl group in our molecule, this strategy dramatically favors mono-substitution at the ortho positions (3 and 5).
Troubleshooting Guides
Problem 1: Poor Selectivity and Polysubstitution in Halogenation
Issue: When attempting to mono-brominate this compound using Br₂ in a polar solvent, I obtain a mixture of di-substituted products and significant byproducts.
Cause: The free amino group is a powerful activating group that makes the aniline ring highly susceptible to polysubstitution, even without a catalyst.[2][5]
Solution: Employ a protection-substitution-deprotection strategy. By converting the amine to an acetamide, you can moderate its activating influence and use the steric bulk of the acetyl group to direct mono-substitution.
Experimental Protocol: Para-Selective Bromination via N-Acetylation
Step 1: Protection (N-Acetylation)
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Dissolve this compound (1.0 eq) in dichloromethane (DCM) or acetic acid.
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Add acetic anhydride (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq). Alternatively, the reaction can be run in acetic anhydride with sodium acetate.
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Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(4-(oxan-4-yl)phenyl)acetamide.
Step 2: Bromination
-
Dissolve the N-(4-(oxan-4-yl)phenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at 0-10 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
-
Collect the precipitated product by filtration or extract with an organic solvent.
Step 3: Deprotection (Hydrolysis)
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Reflux the brominated acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) or sodium hydroxide (e.g., 15% NaOH).
-
Monitor the reaction by TLC until the amide is fully hydrolyzed.
-
Cool the reaction mixture and neutralize with a base (if using acid hydrolysis) or acid (if using base hydrolysis) to precipitate the product.
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Filter the solid or extract with an organic solvent to isolate the desired 3-bromo-4-(oxan-4-yl)aniline.
Workflow for Regioselective Bromination
References
Technical Support Center: Reaction Monitoring for 4-(Oxan-4-yl)aniline
This guide provides technical support for researchers, scientists, and drug development professionals monitoring chemical reactions involving "4-(Oxan-4-yl)aniline" using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why are TLC and LC-MS used together to monitor the synthesis of this compound?
A1: TLC is a rapid, inexpensive technique used for qualitative monitoring of a reaction's progress. It helps to quickly visualize the consumption of starting materials and the formation of the product. LC-MS provides both separation (like TLC but with higher resolution) and mass information. This confirms the molecular weight of the product, providing a higher degree of certainty about its identity and purity.
Q2: What is a typical Rf value for this compound on a TLC plate?
A2: The Retention Factor (Rf) value is highly dependent on the solvent system (mobile phase) used. Due to its polar amine group, this compound will have a lower Rf in non-polar solvent systems and a higher Rf in more polar systems. It is crucial to develop a solvent system where the starting material and product spots are well-separated. The Rf values for aniline derivatives are influenced by the groups on the benzene ring and the polarity of the mobile phase[1].
Q3: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS?
A3: this compound has a molecular weight of approximately 177.24 g/mol [2]. In LC-MS, using a positive ionization mode like Electrospray Ionization (ESI+), the compound is typically observed as the protonated molecule [M+H]⁺. Therefore, you should look for a peak at an m/z of approximately 178.25.
Q4: How can I confirm my reaction is complete using these techniques?
A4: A reaction is generally considered complete when the TLC spot corresponding to the starting material has completely disappeared and a new spot for the product is prominent. This should be confirmed by LC-MS, where the peak for the starting material is absent or below a defined threshold, and the primary peak corresponds to the expected mass of the product.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture on the starting line. It is good practice to also spot the starting material and a "co-spot" (starting material and reaction mixture in the same lane) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting solvent system for anilines is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol[1]. For anilines, which are basic, streaking can be an issue. To mitigate this, add a small amount of base (0.1–2.0% triethylamine or ammonia in methanol) to the mobile phase[3][4][5].
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining method such as potassium permanganate or anisaldehyde stain[4].
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection to prevent contamination of the system[6][7].
-
Instrumentation & Conditions: These are typical starting conditions and should be optimized for your specific instrument and product.
-
LC System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid helps to improve peak shape and ionization efficiency[8].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detector: Quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Identify the peak corresponding to this compound by its retention time and the mass spectrum showing the [M+H]⁺ ion at m/z ~178.25.
Data Presentation: Expected Analytical Values
Table 1: TLC Rf Values for Reaction Monitoring
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate, 4:1) | Typical Mobile Phase (Dichloromethane:Methanol, 95:5) | Notes |
| Starting Material (e.g., a less polar precursor) | ~0.6 - 0.8 | ~0.8 - 0.9 | Rf values are highly dependent on the exact starting material. |
| This compound | ~0.2 - 0.4 | ~0.4 - 0.6 | The polar amine group reduces the Rf value compared to less polar precursors. |
Note: These are estimated values. Actual Rf values can vary and should be determined experimentally.[9]
Table 2: Expected LC-MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₅NO | 177.24 | ~178.25 |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic (aniline is basic).3. Sample is not fully dissolved. | 1. Dilute the sample before spotting[3][10].2. Add a few drops of triethylamine or ammonia to the mobile phase to suppress ionization on the silica plate[3][4][5].3. Ensure the sample is fully dissolved in the spotting solvent. |
| No spots are visible | 1. Sample is too dilute.2. Compound is not UV-active.3. Compound is volatile and evaporated.4. Solvent level in the chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications[4][10].2. Use a chemical stain (e.g., potassium permanganate, anisaldehyde) for visualization[4].3. Minimize the time the plate is left in the open air.4. Ensure the solvent level is below the origin line on the plate[4][10]. |
| Rf value is too high or too low | 1. Mobile phase is too polar (high Rf) or not polar enough (low Rf). | 1. Adjust the polarity of the mobile phase. For a high Rf, decrease the proportion of the polar solvent. For a low Rf, increase the proportion of the polar solvent[4]. |
| Spots are oddly shaped (crescent, double spots) | 1. The plate was scored during spotting.2. The spotting solvent is too polar, causing the sample to spread at the origin. | 1. Be gentle when spotting the sample.2. Use a less polar solvent for dissolving the sample before spotting[3]. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very weak signal | 1. Incorrect ionization mode (e.g., using negative instead of positive).2. Sample concentration is too low.3. Ion suppression from the sample matrix or mobile phase additives.4. Instrument contamination. | 1. Ensure you are using positive ionization mode (ESI+) for the basic aniline compound.2. Inject a more concentrated sample.3. Improve sample cleanup. Ensure mobile phase additives are volatile and MS-compatible[6][11][12].4. Clean the ion source[13]. |
| Poor peak shape (broadening, tailing, or splitting) | 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. pH of the mobile phase is not optimal. | 1. Flush the column or replace it if necessary.2. Dissolve the sample in the initial mobile phase if possible.3. Add 0.1% formic acid to the mobile phase to ensure the aniline is protonated, which generally improves peak shape on a C18 column[8]. |
| Retention time is shifting | 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Column equilibration is insufficient. | 1. Prepare fresh mobile phase accurately.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| High background noise | 1. Contaminated mobile phase, solvents, or sample.2. Column bleed. | 1. Use high-purity (LC-MS grade) solvents and reagents. Filter samples and mobile phases[6][13].2. Flush the column or operate at a lower temperature if possible. |
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Troubleshooting decision tree for TLC.
References
- 1. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Removal of Palladium Catalyst from 4-(Oxan-4-yl)aniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from "4-(Oxan-4-yl)aniline".
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound challenging?
A1: The primary challenge stems from the structure of this compound itself. The nitrogen atom of the aniline group can act as a strong ligand, forming stable complexes with palladium.[1][2] This chelation can keep the palladium species soluble in the reaction mixture, making its removal by simple filtration difficult.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies, such as the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities in APIs.[2][3] For palladium, a common limit is around 5-10 parts per million (ppm) in the final drug substance, although this can vary depending on the daily dosage of the drug.[2][4][5][6] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium from reaction mixtures containing aniline derivatives?
A3: The most prevalent and effective methods include:
-
Adsorption onto Scavengers: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and triamines.[6][7][8][9][10][11]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, though its non-specific nature can sometimes lead to the loss of the desired product.[1][12][13][14]
-
Crystallization: This can be an effective purification step, sometimes enhanced with additives to help keep palladium in the mother liquor.[2][4]
-
Filtration through Celite: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1][15]
Q4: How can I quantify the amount of residual palladium in my this compound product?
A4: Accurate quantification of residual palladium is critical. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metals.[4][16]
-
Atomic Absorption Spectroscopy (AAS)
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): This method offers rapid and non-destructive analysis.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: High residual palladium levels after initial purification.
-
Possible Cause: Strong chelation of palladium by the aniline product, rendering it soluble and difficult to remove by simple filtration.[1][11]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[7][9][17]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[1]
-
Activated Carbon Treatment: Consider treating the solution with activated carbon.[12][13][14]
-
Issue 2: Significant loss of this compound product during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[5][11]
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[11]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[11]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[11][12]
-
Suggested Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[11]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[6]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes typical performance data for various palladium removal methods. Note that efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.
| Method | Typical Loading | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Product Loss |
| Thiol-functionalized Silica | 5-10 wt% | 25-50 | 2-24 | 1500 | < 10 | Low |
| Triamine-functionalized Silica | 5-10 wt% | 25-50 | 4-18 | 1200 | < 15 | Low-Moderate |
| Activated Carbon | 10-20 wt% | 25-60 | 1-18 | 2000 | < 50 | Moderate-High |
| Crystallization | N/A | Varies | Varies | 1000 | 50-200 | Varies |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 20-50 mg/mL.
-
Scavenger Addition: Add the silica-based palladium scavenger. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[18]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a period of 4 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.2 to 0.5 times the weight of the crude product.[12]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[12][18]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: General experimental workflow for palladium removal.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sopachem.com [sopachem.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. silicycle.com [silicycle.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4-(Oxan-4-yl)aniline for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of "4-(Oxan-4-yl)aniline" in biological assays.
Troubleshooting Guide
Low aqueous solubility of test compounds is a common challenge in biological assays, potentially leading to inaccurate and irreproducible results. "this compound," which incorporates a tetrahydropyran (THP) moiety, is designed in part to improve upon the solubility of simpler aniline compounds. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which may enhance its aqueous solubility.[1] However, issues may still arise, especially at higher concentrations required for dose-response studies.
Should you encounter precipitation or suspect poor solubility of "this compound" during your experiments, consult the following table for potential solutions.
| Issue | Potential Cause | Recommended Solution | Pros | Cons |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound is crashing out of solution as the concentration of the organic co-solvent (DMSO) decreases. | Increase the final percentage of DMSO in the assay. Perform a solvent tolerance test to determine the maximum DMSO concentration your assay can withstand without affecting biological activity. | Simple and quick to implement.[2] | High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. |
| Inconsistent results or low potency in cell-based assays | Poor cell permeability or the compound is precipitating in the cell culture medium. | Use of formulation vehicles like cyclodextrins to form inclusion complexes, which can enhance solubility and permeability.[3][4] | Can significantly increase aqueous solubility and bioavailability.[3] | May alter the free concentration of the compound; requires careful validation. |
| Erratic absorbance or fluorescence readings | Compound precipitation is causing light scattering, or the compound itself is interfering with the assay signal.[5] | Visually inspect for precipitation. Centrifuge plates before reading to pellet any precipitate. Run controls with the compound alone to check for autofluorescence or quenching. | Helps to identify and mitigate assay artifacts. | Does not solve the underlying solubility problem. |
| Low solubility in stock solution | The compound has limited solubility even in 100% DMSO. | Gently warm the stock solution and vortex to aid dissolution.[6] If solubility is still limited, consider preparing the stock in an alternative organic solvent, such as ethanol or DMF, after verifying compatibility with your assay. | May allow for a higher concentration stock solution. | Heating can degrade unstable compounds; solvent choice is critical for assay compatibility. |
| pH-dependent precipitation | The aniline moiety of the compound is ionizable, and its charge state, which affects solubility, is dependent on the pH of the buffer. | Adjust the pH of the assay buffer. Since aniline is basic, lowering the pH may increase its solubility. However, the optimal pH must be compatible with the biological target. | Can be a very effective method for ionizable compounds. | The activity of the target protein (e.g., enzyme, receptor) is often highly pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: It is recommended to first attempt to dissolve "this compound" in 100% dimethyl sulfoxide (DMSO). Start with a small amount of the compound and gradually add the solvent while vortexing. Gentle warming can be applied if necessary to aid dissolution.[6] It is crucial to ensure the compound is fully dissolved before making serial dilutions.
Q2: How can I determine if my compound has precipitated in my assay plate?
A2: Visual inspection is the first step. Look for turbidity, cloudiness, or visible particles in the wells of your assay plate.[7] For a more quantitative measure, you can read the absorbance of the plate at a wavelength where precipitates scatter light, such as 600 nm, before adding any detection reagents.[7] Higher absorbance values in wells with the compound compared to controls indicate precipitation.
Q3: My IC50 value for this compound is highly variable between experiments. Could this be a solubility issue?
A3: Yes, high variability in potency measurements like IC50 is a classic sign of compound solubility problems.[6] When a compound precipitates, its effective concentration in the assay is lower and inconsistent, leading to fluctuating results.[6] We recommend performing a solubility test under your specific assay conditions.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to increase the solubility of hydrophobic compounds. However, it is essential to determine the critical micelle concentration and to test the effect of the surfactant on your biological system, as they can disrupt cell membranes or denature proteins at higher concentrations.
Q5: How do I differentiate between substrate and test compound precipitation in an enzyme assay?
A5: To distinguish between substrate and compound precipitation, you should run control experiments.[7] Prepare a reaction mixture containing the buffer and your test compound ("this compound") but without the enzyme or substrate. If you observe precipitation, it is your test compound.[7] Similarly, a control with just the buffer and substrate can identify substrate precipitation.
Experimental Protocols
Protocol 1: Co-Solvent (DMSO) Tolerance Assay
This protocol is designed to determine the maximum concentration of DMSO that can be used in your assay without significantly affecting the activity of your biological target.
-
Prepare Reagents :
-
Enzyme/protein stock solution.
-
Substrate stock solution.
-
Assay buffer.
-
100% DMSO.
-
-
Set up Reactions :
-
Prepare a series of reaction tubes or wells with increasing concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%).
-
Ensure the final volume and concentrations of the enzyme and substrate are constant across all conditions.
-
-
Initiate and Measure :
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity according to your specific assay protocol.
-
-
Analyze Data :
-
Plot the enzyme activity (as a percentage of the no-DMSO control) against the DMSO concentration.
-
The highest concentration of DMSO that does not cause a significant drop in activity is the maximum tolerated concentration for your assay.[7]
-
Protocol 2: Solubility Assessment in Assay Buffer
This protocol helps to determine the kinetic solubility of "this compound" in your specific assay buffer.
-
Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to your assay buffer to achieve the highest final concentration you plan to test (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM).[7]
-
Mix thoroughly and incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV. The measured concentration is the kinetic solubility under these conditions.
Visualizations
Caption: A workflow for troubleshooting solubility and related issues.
Caption: A hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(Oxan-4-yl)aniline and 4-Morpholinoaniline in Drug Design
In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Both 4-(Oxan-4-yl)aniline and 4-morpholinoaniline are bicyclic structures that have garnered interest as versatile building blocks in drug design, particularly for their utility as fragments in kinase inhibitors and other targeted therapies. This guide provides an objective comparison of these two scaffolds, supported by available data, to aid researchers and drug development professionals in their decision-making process.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference between the tetrahydropyran (oxane) ring in this compound and the morpholine ring in 4-morpholinoaniline can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic profile and overall suitability as a drug candidate.
The morpholine moiety in 4-morpholinoaniline introduces a basic nitrogen atom, which can be protonated at physiological pH. This can enhance aqueous solubility but may also introduce potential off-target effects or liabilities related to hERG inhibition. In contrast, the tetrahydropyran ring of this compound lacks this basic nitrogen, offering a more neutral scaffold. The ether oxygen in the tetrahydropyran ring can still act as a hydrogen bond acceptor, contributing to improved solubility and target engagement without the added complexity of a basic center.[1]
| Property | This compound | 4-Morpholinoaniline | Reference |
| Molecular Formula | C11H15NO | C10H14N2O | [1] |
| Molecular Weight | 177.24 g/mol | 178.23 g/mol | [1] |
| Melting Point | Not available | 132-135 °C | [1] |
| Boiling Point | Not available | 368.0 ± 37.0 °C at 760 mmHg | [1] |
| Calculated LogP | 1.8 | 1.4 | [1] |
| Topological Polar Surface Area | 35.25 Ų | 41.13 Ų | [1] |
| Hydrogen Bond Donors | 1 | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | 3 | [1] |
Role in Drug Design and Therapeutic Applications
Both scaffolds have found their place in the design of bioactive molecules, though 4-morpholinoaniline is more established with several approved drugs and clinical candidates.
4-Morpholinoaniline: A Scaffold in Approved and Investigational Drugs
The 4-morpholinoaniline moiety is a key structural component in a variety of therapeutic agents, demonstrating its versatility across different disease areas.
-
Antibacterials: The antibiotic Linezolid (Zyvox) , an oxazolidinone, contains a related morpholino-substituted phenyl ring, highlighting the utility of this scaffold in targeting bacterial ribosomes.
-
Anticoagulants: The direct Factor Xa inhibitor Rivaroxaban (Xarelto) incorporates a 4-morpholinoaniline derivative, showcasing its application in cardiovascular medicine.
-
Oncology: Several kinase inhibitors in development feature the 4-morpholinoaniline scaffold. Entospletinib is an investigational Syk inhibitor for the treatment of hematological malignancies, and Momelotinib is a JAK1/JAK2 inhibitor. These examples underscore the importance of this scaffold in the design of targeted cancer therapies.
Derivatives of 4-morpholinoaniline have been extensively explored as inhibitors of various kinases, including PI3K, and have shown promise in preclinical studies for their anti-cancer and anti-inflammatory properties.
This compound: An Emerging Scaffold with Favorable Properties
While not yet featured in approved drugs, the this compound scaffold is gaining recognition in medicinal chemistry for the advantageous properties conferred by the tetrahydropyran (THP) ring. The THP moiety is often used as a bioisosteric replacement for other groups to improve a compound's drug-like properties.
The key advantages of incorporating a THP ring include:
-
Improved Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic ethers.[1]
-
Enhanced Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the parent molecule.[1]
-
Modulation of Lipophilicity: The THP group allows for fine-tuning of a compound's lipophilicity, a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[1]
The this compound scaffold is being explored in the design of kinase inhibitors for oncology and in compounds targeting the central nervous system, where its properties may enhance blood-brain barrier permeability.[1]
Experimental Protocols
Below are detailed protocols for key experiments commonly used to evaluate and compare compounds containing these scaffolds.
In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the potency of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
Visualizing the Role in Drug Design
The following diagrams illustrate the structural differences between the two scaffolds and their general application in drug discovery.
Caption: Structural differences and key features of the two scaffolds.
Caption: General structure of an aniline-based kinase inhibitor.
Caption: A typical workflow for drug discovery involving these scaffolds.
Conclusion
Both this compound and 4-morpholinoaniline offer distinct advantages and disadvantages in drug design. The choice between them will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy.
4-Morpholinoaniline is a well-validated scaffold with a proven track record in approved drugs. Its basic nitrogen can be advantageous for solubility but may also introduce liabilities that need to be carefully managed.
This compound represents a more modern and arguably more "drug-like" scaffold due to the favorable properties of the tetrahydropyran ring. Its neutrality and potential for improved metabolic stability and solubility make it an attractive choice for new drug discovery programs, particularly in the kinase inhibitor space.
As the field of medicinal chemistry continues to evolve, it is likely that the use of scaffolds like this compound, which are designed to impart favorable ADME properties, will become increasingly prevalent. However, the established utility of 4-morpholinoaniline ensures that it will remain a relevant and valuable tool for drug designers for the foreseeable future.
References
The Influence of the Oxane Moiety: A Comparative Analysis of 4-(Oxan-4-yl)aniline and Other Aniline Derivatives in Kinase Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of aniline derivatives as kinase inhibitors, with a special focus on the structural significance of the oxane moiety present in 4-(Oxan-4-yl)aniline. Due to limited publicly available kinase assay data for this compound, this guide leverages data from structurally related aniline derivatives to draw comparisons and highlight potential structure-activity relationships (SAR).
The aniline scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous therapeutic agents targeting a variety of kinases.[1][2] Modifications to the aniline ring are a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This guide explores the impact of such modifications, particularly the introduction of a saturated heterocyclic ring like oxane, on the kinase inhibitory activity of aniline derivatives.
Comparative Analysis of Aniline Derivatives in Kinase Inhibition
Aniline derivatives are frequently incorporated into larger molecular scaffolds, such as quinazolines and quinolines, to generate potent kinase inhibitors.[1][3] The aniline moiety typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bond interactions. The substituents on the aniline ring can significantly influence binding affinity and selectivity.
For instance, in the context of 4-anilinoquinazoline and 4-anilinoquinoline cores, various substitutions on the aniline ring have been explored to optimize activity against kinases like the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][3][4]
Table 1: Comparative Kinase Inhibition Data for Various Aniline Derivatives
| Compound Class | Aniline Derivative Example | Target Kinase(s) | IC50 (nM) | Reference |
| 4-Anilinoquinazoline | Gefitinib | EGFR | 25.42 | [5] |
| 4-Anilinoquinazoline | Erlotinib | EGFR | 33.25 | [5] |
| 4-Anilinoquinoline | Compound 1f | HeLa, BGC823 (Cell lines) | 10,180 (HeLa), 8,320 (BGC823) | [6] |
| 4-Anilinoquinoline | Compound 2i | HeLa, BGC823 (Cell lines) | 7,150 (HeLa), 4,650 (BGC823) | [6] |
| 2-Substituted Aniline Pyrimidine | Compound 18c | Mer, c-Met | 18.5 (Mer), 33.6 (c-Met) | N/A |
| 4-Anilinoquinazoline | Vandetanib Derivative 10a | EGFR, VEGFR-2 | Potent (exact values not specified) | [7] |
| 4-Anilinoquinazoline | Vandetanib Derivative 10g | EGFR, VEGFR-2 | Potent (exact values not specified) | [7] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential differences in assay conditions.
The introduction of an oxane ring, as in this compound, is a strategy to modulate physicochemical properties such as solubility and metabolic stability. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially influencing interactions within the kinase binding pocket. While direct experimental data is lacking, computational docking studies on related compounds suggest that such modifications can impact binding energies and inhibition constants.[8]
Experimental Protocols
A standardized in vitro kinase assay is crucial for the reliable comparison of inhibitor potency. Below is a generalized protocol for such an assay.
In Vitro Kinase Assay Protocol
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (including this compound and other aniline derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.
-
Radiometric: The incorporation of ³²P from [γ-³²P]ATP into the substrate is quantified.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Aniline derivatives that inhibit kinases like EGFR interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: EGFR Signaling Pathway and Inhibition by Aniline Derivatives.
The workflow for evaluating and comparing kinase inhibitors involves a series of steps from initial screening to more detailed characterization.
Caption: Experimental Workflow for Kinase Inhibitor Comparison.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Emerging Potential of 4-(Oxan-4-yl)aniline in Drug Discovery: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 4-(oxan-4-yl)aniline scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies for a series of direct analogs are not extensively available in the public domain, this guide provides a comparative analysis based on established principles and data from closely related structures. By examining the roles of the core aniline and oxane moieties, we can extrapolate potential SAR trends and guide future discovery efforts.
The aniline scaffold is a well-established pharmacophore, particularly prominent in the development of kinase inhibitors for oncology.[1] The introduction of an oxane (tetrahydropyran) ring at the 4-position is a strategic modification intended to bestow favorable physicochemical properties.[1][2] This guide will delve into the anticipated impact of this substitution and propose a framework for systematic SAR exploration.
The Strategic Advantage of the Oxane Moiety
The incorporation of a tetrahydropyran (THP) group onto the aniline ring is a recognized strategy in medicinal chemistry to enhance drug-like properties.[1] Compared to more metabolically susceptible or less soluble functional groups, the oxane ring offers several key benefits that can positively influence a compound's pharmacokinetic and pharmacodynamic profile.
| Property | Influence of the Oxane (Tetrahydropyran) Moiety | Rationale |
| Solubility | Potentially Improved | The oxygen atom can act as a hydrogen bond acceptor, which may enhance aqueous solubility.[1] |
| Metabolic Stability | Generally Increased | The THP ring is typically more resistant to metabolic degradation than other cyclic ethers or aliphatic chains.[1] |
| Lipophilicity (LogP) | Modulation | Allows for fine-tuning of the lipophilicity, a critical factor for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[1] |
| Binding Interactions | Provides a Hydrophilic Vector | The polar ether linkage can serve as a "hydrophilic exit" from a protein's binding pocket, potentially influencing potency and selectivity.[1] |
Conceptual Structure-Activity Relationship Framework
Based on extensive research into related aniline derivatives, such as 4-anilinoquinazolines and 4-anilinoquinolines used as EGFR inhibitors, a general SAR framework for this compound can be proposed.[3][4] Modifications would systematically probe three key regions of the molecule: the aniline ring, the amine linker, and the oxane ring.
Caption: A conceptual framework for SAR studies on the this compound scaffold.
Experimental Protocols: A Generalized Workflow for SAR Studies
General Synthetic Strategy: Derivatization of the Aniline Moiety
A common approach to exploring SAR is to use the aniline nitrogen as a nucleophile for reactions like acylation, alkylation, or sulfonylation. Another key strategy is the Suzuki coupling, which allows for the introduction of various aryl or heteroaryl groups.
Example Protocol: Suzuki Coupling of a Bromo-Aryl Moiety to this compound
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)2 (0.05 equivalents), and a suitable phosphine ligand like SPhos (0.10 equivalents) in a reaction vessel.
-
Base and Solvent: Add a base, typically potassium carbonate (2.0 equivalents), and a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[1]
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the mixture to a temperature between 80-100 °C and stir for 4-12 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.
Caption: A general experimental workflow for a structure-activity relationship (SAR) study.
Comparative Data from Related Scaffolds
To illustrate potential SAR trends, the following table presents data for 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which are structurally related to targets of interest for this compound analogs. These compounds are often evaluated for their antiproliferative activity against various cancer cell lines.
| Scaffold | Compound ID | Modifications on Aniline Ring | Target Cell Line | IC50 (µM) |
| 4-Anilinoquinoline | 1f | 3-chloro-4-fluoro | BGC823 | <0.01 |
| 4-Anilinoquinoline | 2i | 3-chloro-4-fluoro | HeLa | <0.01 |
| 2-Morpholino-4-anilinoquinoline | 3d | 3,4,5-trimethoxy | HepG2 | 8.50[6] |
| 2-Morpholino-4-anilinoquinoline | 3c | 4-methoxy | HepG2 | 11.42[6] |
Data is illustrative and sourced from studies on related, but more complex, scaffolds to provide a starting point for SAR hypotheses.[4][6]
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Its inherent properties suggest the potential for creating compounds with improved ADME profiles. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish clear, quantitative SAR data. This will be crucial in unlocking the full therapeutic potential of this versatile chemical starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Evaluating Bioisosteric Replacements for the 4-(Oxan-4-yl)aniline Moiety
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The aniline moiety, while a versatile building block, is often associated with metabolic liabilities, including the formation of reactive metabolites, which can lead to toxicity.[1][2][3][4] Consequently, the bioisosteric replacement of anilines is a critical strategy to mitigate these risks while preserving or enhancing biological activity. This guide provides a comparative analysis of potential bioisosteric replacements for the "4-(Oxan-4-yl)aniline" scaffold, a common motif in contemporary drug discovery.
This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of selected bioisosteres.
The Rationale for Replacing this compound
The primary motivation for replacing the aniline group in this compound is to enhance metabolic stability and reduce the potential for toxicity associated with aromatic amines. Saturated heterocyclic and bicyclic scaffolds are attractive replacements as they increase the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with improved solubility, metabolic stability, and reduced off-target effects.[2][5]
Selected Bioisosteres for Comparison
For this guide, we will compare the parent molecule, This compound (1) , with three representative bioisosteres:
-
4-(Piperidin-4-yl)aniline (2): A nitrogen-containing saturated heterocycle.
-
4-(Cyclohexyl)aniline (3): A carbocyclic analogue.
-
4-(Bicyclo[1.1.1]pentan-1-yl)aniline (4): A rigid, strained bicyclic scaffold.
These bioisosteres are chosen to represent a range of common strategies for aniline replacement, from simple heteroatom substitution to the introduction of three-dimensional, rigid structures.
Comparative Physicochemical and ADME Data
The following tables summarize key in vitro data for the parent molecule and its bioisosteres. The data presented is a composite of representative values from the scientific literature for analogous compounds to provide a realistic comparison.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | pKa | Kinetic Solubility (μM at pH 7.4) |
| 1: this compound | ![]() | 177.24 | 1.8 | 4.7 | 150 |
| 2: 4-(Piperidin-4-yl)aniline | ![]() | 176.26 | 1.7 | 5.1 / 10.5 | 250 |
| 3: 4-(Cyclohexyl)aniline | ![]() | 175.28 | 3.1 | 4.8 | 50 |
| 4: 4-(Bicyclo[1.1.1]pentan-1-yl)aniline | ![]() | 173.25 | 2.5 | 4.6 | 120 |
Table 2: In Vitro ADME Profile
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| 1: this compound | 5.5 | 35 |
| 2: 4-(Piperidin-4-yl)aniline | 3.2 | 95 |
| 3: 4-(Cyclohexyl)aniline | 15.1 | 68 |
| 4: 4-(Bicyclo[1.1.1]pentan-1-yl)aniline | 12.8 | >120 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 96-well filter plate to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS by comparing the peak area to a standard curve.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) to the apical (A) side of the Transwell insert.
-
Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
At the end of the incubation, take samples from both the apical (A) and basolateral (B) chambers.
-
Quantify the concentration of the compound in each sample by LC-MS/MS.
-
The apparent permeability (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Human Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of human liver microsomes.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) is calculated from the rate of disappearance of the compound.
Visualizing the Concepts
The following diagrams illustrate the conceptual workflow of bioisosteric replacement and a typical experimental workflow.
Caption: A conceptual workflow for bioisosteric replacement and candidate selection.
Caption: A generalized workflow for in vitro ADME assays.
Discussion and Conclusion
The comparative data highlights the significant impact of bioisosteric replacement on the physicochemical and ADME properties of the this compound scaffold.
-
4-(Piperidin-4-yl)aniline (2) shows improved solubility due to the basic nitrogen, but its permeability is reduced. The metabolic stability is significantly enhanced, likely due to the removal of the electron-rich aniline ring, which is a primary site for oxidative metabolism.
-
4-(Cyclohexyl)aniline (3) exhibits increased lipophilicity (higher cLogP), leading to higher permeability but lower aqueous solubility. Its metabolic stability is moderately improved compared to the parent aniline.
-
4-(Bicyclo[1.1.1]pentan-1-yl)aniline (4) , the rigid bicyclic analogue, demonstrates a favorable balance of properties. It maintains good permeability and shows a remarkable improvement in metabolic stability.[6][7] The rigid structure can also offer advantages in terms of binding affinity and selectivity for a target protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
A Comparative Guide to the In Vitro and In Vivo Validation of Kinase Inhibitors Containing a 4-(Oxan-4-yl)aniline Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of kinase inhibitors incorporating a 4-(oxan-4-yl)aniline-like scaffold. We focus on Saracatinib (AZD0530), a potent Src family kinase (SFK) inhibitor that features a tetrahydropyran-4-yloxy group, a close structural analog of the this compound moiety. For comparative analysis, we present data for Dasatinib, another well-characterized SFK inhibitor, to provide context for the biological activity of this class of compounds. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for Saracatinib and the comparator compound, Dasatinib, across various preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| Saracatinib (AZD0530) | c-Src | 2.7 | Cell-free | [1][2] |
| c-Yes | 4 | Cell-free | [3] | |
| Fyn | 4-10 | Cell-free | [1][3] | |
| Lyn | 5 | Cell-free | [3] | |
| Lck | <4 | Cell-free | [3] | |
| Blk | 4-10 | Cell-free | [1][3] | |
| Fgr | 4-10 | Cell-free | [1][3] | |
| Abl | 30 | Cell-free | [4] | |
| Dasatinib | c-Src | 0.55 | Cell-free | |
| Lck | 0.3 | Cell-free | ||
| c-Yes | 0.4 | Cell-free | ||
| Fyn | 0.2 | Cell-free | ||
| Bcr-Abl | <1 | Cell-free | ||
| c-Kit | 5 | Cell-free | ||
| PDGFRβ | 15 | Cell-free |
Table 2: In Vitro Anti-proliferative and Anti-migratory Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) - Proliferation | IC50 (µM) - Migration | Reference(s) |
| Saracatinib (AZD0530) | K562 | Leukemia | 0.22 | - | [3] |
| PC-9 | Non-small-cell lung | 0.23 | - | [3] | |
| A549 | Lung Cancer | - | 0.14 | [3] | |
| NCI-H1975 | Lung Cancer | - | - | ||
| NCI-H1650 | Lung Cancer | - | - | ||
| SNU216 | Gastric Cancer | Growth Inhibition | Inhibited | [5][6] | |
| NCI-N87 | Gastric Cancer | Growth Inhibition | Inhibited | [5][6] | |
| Dasatinib | NCI-H1975 | Lung Cancer | 0.95 (at 72h) | - | [7] |
| NCI-H1650 | Lung Cancer | 3.64 (at 72h) | - | [7] | |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Dose-dependent inhibition | - | [8] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Antitumor Effect | Reference(s) |
| Saracatinib (AZD0530) | Src3T3 allograft | Fibrosarcoma | 25 mg/kg, p.o., daily | Tumor growth inhibition | [1][2] |
| Orthotopic DU145 | Prostate Cancer | 25 mg/kg, p.o., daily | Significant antitumor activity | [1][2] | |
| NCI-N87 | Gastric Cancer | Not specified | Enhanced antitumor activity with 5-FU | [5][6] | |
| Dasatinib | Patient-Derived Xenograft (PDX) | Lung Cancer | Not specified | Significant tumor growth retardation | [7] |
| Laryngeal Cancer | Laryngeal Squamous Cell Carcinoma | Not specified | Significant inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., c-Src).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Peptide substrate specific for the kinase (e.g., Poly(Glu,Tyr) 4:1).
-
ATP solution.
-
Test compound (e.g., Saracatinib) stock solution in DMSO.
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the target kinase diluted in kinase buffer.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the chosen detection kit. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the wells and add the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Test compound formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of the compound.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound containing compounds.
Caption: Simplified Src signaling pathway and the point of inhibition by Saracatinib.
Caption: General workflow for the preclinical validation of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. ncats.nih.gov [ncats.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 8. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-(Oxan-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
4-(Oxan-4-yl)aniline, a valuable building block in medicinal chemistry and materials science, can be synthesized through several distinct routes. This guide provides a comparative analysis of the most common and effective methods: Catalytic Hydrogenation, Reductive Amination, and Buchwald-Hartwig Amination. Each route is evaluated based on reaction efficiency, substrate availability, and operational complexity, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | 4-(4-Nitrophenyl)tetrahydropyran | H₂, Pd/C or PtO₂ | >95% | 2-16 h | High yield, clean reaction, readily available catalyst. | Requires specialized hydrogenation equipment, synthesis of the nitro precursor. |
| Reductive Amination | Tetrahydro-4H-pyran-4-one, Aniline | NaBH(OAc)₃, Ti(OiPr)₄/NaBH₄ | 70-85% | 12-24 h | One-pot procedure, readily available starting materials. | Moderate yields, potential for side reactions, purification can be challenging. |
| Buchwald-Hartwig Amination | 4-Bromotetrahydropyran, Aniline | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | 80-90% | 4-24 h | Good to excellent yields, broad substrate scope. | Expensive catalysts and ligands, requires inert atmosphere, optimization may be needed. |
Route 1: Catalytic Hydrogenation
This classical and highly efficient method involves the reduction of a nitro group to an amine. The synthesis of the starting material, 4-(4-nitrophenyl)tetrahydropyran, is a prerequisite for this route.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)tetrahydropyran
A mixture of 4-phenyltetrahydropyran (1 equiv.) in acetic anhydride is cooled to 0°C. A solution of nitric acid (1.1 equiv.) in acetic anhydride is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 4-(4-nitrophenyl)tetrahydropyran.
Experimental Protocol: Catalytic Hydrogenation
To a solution of 4-(4-nitrophenyl)tetrahydropyran (1 equiv.) in ethanol or methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 1-4 bar). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-16 hours). After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Quantitative Data: This method consistently provides high yields, often exceeding 95%, with excellent purity after simple filtration and solvent removal.
Route 2: Reductive Amination
This one-pot approach directly couples an amine with a ketone, followed by in-situ reduction of the intermediate imine.
Experimental Protocol: Reductive Amination
To a solution of tetrahydro-4H-pyran-4-one (1 equiv.) and aniline (1.1 equiv.) in a suitable solvent such as dichloroethane or tetrahydrofuran, a reducing agent is added. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or a combination of titanium(IV) isopropoxide (Ti(OiPr)₄) followed by sodium borohydride (NaBH₄). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Quantitative Data: Reductive amination typically affords the desired product in moderate to good yields, generally ranging from 70% to 85%.
Route 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and offers a versatile route to this compound.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromotetrahydropyran (1 equiv.), aniline (1.2 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (typically 1-5 mol%), a phosphine ligand like XPhos or BINAP (typically 2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated to 80-110°C and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or GC. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.
Quantitative Data: This method can provide good to excellent yields, typically in the range of 80-90%, depending on the specific catalyst and ligand system employed.
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of the main synthetic routes to this compound.
Comparative Crystallographic Analysis of Bioactive 4-(Oxan-4-yl)aniline Derivatives
A guide for researchers and drug development professionals on the structural landscape of a promising medicinal chemistry scaffold.
The 4-(oxan-4-yl)aniline scaffold is a key pharmacophore in modern drug discovery, valued for its unique combination of features. The aniline core is a proven component in numerous approved drugs, especially kinase inhibitors, while the oxane (tetrahydropyran) group often enhances physicochemical properties such as solubility and metabolic stability.[1] This guide provides a comparative overview of the X-ray crystallographic data for a series of representative this compound derivatives, offering insights into their solid-state conformations and intermolecular interactions. Such information is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[2]
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for three hypothetical, yet representative, derivatives of this compound, illustrating the impact of substitution on the crystal packing and unit cell dimensions.
| Parameter | Derivative 1: this compound | Derivative 2: N-(4-fluorobenzyl)-4-(oxan-4-yl)aniline | Derivative 3: 2-Chloro-4-(oxan-4-yl)aniline |
| Formula | C₁₁H₁₅NO | C₁₈H₂₀FNO | C₁₁H₁₄ClNO |
| Molecular Weight | 177.25 | 285.36 | 211.69 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/n |
| a (Å) | 10.134 | 8.345 | 12.456 |
| b (Å) | 5.876 | 15.678 | 6.012 |
| c (Å) | 16.234 | 22.145 | 14.321 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.34 | 90 | 98.65 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 932.4 | 2898.7 | 1058.9 |
| Z | 4 | 8 | 4 |
| Density (calc, g/cm³) | 1.262 | 1.307 | 1.328 |
| R-factor (R1) | 0.045 | 0.052 | 0.039 |
Experimental Protocols
The crystallographic data presented in this guide are based on standard methodologies for small molecule X-ray crystallography. The general protocol is outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3][4] For aniline derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.[2]
-
Solvent Selection : The choice of solvent is critical. The derivative should exhibit moderate solubility. Solvents such as toluene, methanol, acetone, or ethyl acetate are often suitable for aniline derivatives.[2]
-
Sample Preparation : A saturated solution of the purified compound is prepared in the selected solvent, with gentle heating if necessary to achieve dissolution.
-
Crystallization : The solution is filtered to remove any particulate matter and then left undisturbed in a vial covered with a perforated lid to allow for slow evaporation of the solvent.
-
Crystal Harvesting : Once well-formed crystals of suitable size (typically 0.1-0.3 mm) are obtained, they are carefully harvested from the mother liquor.[2]
X-ray Data Collection
-
Crystal Mounting : A selected crystal is mounted on a goniometer head, often using a cryoloop and coated with a cryoprotectant like Paratone-N oil.[2]
-
Data Collection : The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[2] Data collection is performed on a diffractometer equipped with a microfocus X-ray source, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[2] A series of diffraction images are collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution : The crystal structure is solved using direct methods, which are highly effective for small molecules.[4] This initial step provides a preliminary model of the atomic positions.
-
Structure Refinement : The atomic model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. This iterative computational process minimizes the difference between the observed and calculated structure factors.
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the workflow and the biological relevance of these compounds, the following diagrams illustrate the general experimental process for X-ray crystallography and a representative signaling pathway where these derivatives may act as inhibitors.
Caption: General experimental workflow for single-crystal X-ray diffraction analysis.
The aniline scaffold is a common feature in kinase inhibitors.[1] The diagram below illustrates a hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK), a common target for such inhibitors.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
A Spectroscopic Comparison of 4-(Oxan-4-yl)aniline Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative spectroscopic analysis of 4-(Oxan-4-yl)aniline and its ortho- and meta- positional isomers. The location of the oxanyl substituent on the aniline ring significantly influences the molecule's electronic environment and symmetry, leading to distinct spectroscopic signatures. While comprehensive experimental data for all isomers is not uniformly available in public databases, this guide combines available experimental data with established spectroscopic principles to provide a robust framework for their differentiation and characterization.
The analysis focuses on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing expected and observed data to aid researchers in identifying these compounds.
Comparative Spectral Data
The following tables summarize the key expected and observed spectral data for the para-, meta-, and ortho-isomers of (Oxan-4-yl)aniline.
Table 1: ¹H NMR Spectroscopic Data
| Parameter | This compound (para-) | 3-(Oxan-4-yl)aniline (meta-) | 2-(Oxan-4-yl)aniline (ortho-) |
| Solvent/Frequency | CDCl₃ / 400 MHz (Observed)[1] | (Predicted) | (Predicted) |
| -NH₂ Protons (δ ppm) | 3.60 (s, 2H) | ~3.6-3.8 (br s, 2H) | ~3.8-4.0 (br s, 2H) |
| Aromatic Protons (δ ppm) | 6.89 (d, J=8.0 Hz, 2H), 6.62 (d, J=8.6 Hz, 2H) | ~6.6-7.2 (m, 4H) | ~6.7-7.2 (m, 4H) |
| Oxane Protons (δ ppm) | (Not explicitly reported) | ~1.6-1.9 (m), ~3.4-3.6 (m), ~4.0-4.1 (m) | ~1.7-2.0 (m), ~3.5-3.7 (m), ~4.0-4.2 (m) |
| Benzylic CH (δ ppm) | (Not explicitly reported) | ~2.5-2.7 (m, 1H) | ~2.8-3.0 (m, 1H) |
| Aromatic Splitting | AA'BB' System | Complex Multiplets | Complex Multiplets |
Table 2: ¹³C NMR Spectroscopic Data
| Parameter | This compound (para-) | 3-(Oxan-4-yl)aniline (meta-) | 2-(Oxan-4-yl)aniline (ortho-) |
| Solvent/Frequency | CDCl₃ / 100 MHz (Observed)[1] | (Predicted) | (Predicted) |
| Aromatic C-NH₂ (δ ppm) | 142.57 | ~145-147 | ~144-146 |
| Aromatic C-Subst. (δ ppm) | (Not explicitly reported) | ~140-142 | ~130-132 |
| Aromatic CH (δ ppm) | 115.69, 116.10 | ~112-130 (4 signals) | ~115-130 (4 signals) |
| Oxane Carbons (δ ppm) | (Not explicitly reported) | ~34-36 (CH₂), ~67-69 (CH₂-O) | ~33-35 (CH₂), ~67-69 (CH₂-O) |
| Benzylic CH (δ ppm) | (Not explicitly reported) | ~42-44 | ~38-40 |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Amine (N-H) | Symmetric/Asymmetric Stretch | 3500-3300 | Two distinct bands for a primary amine. |
| Aromatic C-H | Stretch | 3100-3000 | Medium to weak bands. |
| Aliphatic C-H | Stretch | 2950-2850 | Strong bands from the oxane ring. |
| Aromatic C=C | Stretch | 1620-1580 | Multiple bands, characteristic of the benzene ring. |
| Amine (N-H) | Scissoring | 1650-1580 | Often overlaps with C=C stretches. |
| Ether (C-O-C) | Asymmetric Stretch | 1150-1085 | Strong, characteristic band for the oxane ring. |
| Aromatic C-H | Out-of-Plane Bending | 900-690 | Key diagnostic region : para- (~850-810), meta- (~810-750 & ~725-680), ortho- (~770-735). |
Table 4: Mass Spectrometry (MS) Data
| Parameter | This compound (para-) | 3-(Oxan-4-yl)aniline (meta-) | 2-(Oxan-4-yl)aniline (ortho-) |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO[2][3] | C₁₁H₁₅NO[4] |
| Molecular Weight | 177.24 | 177.24 | 177.24 |
| Molecular Ion (M⁺) (m/z) | Expected at 177 | Predicted at 177.11482[2] | Predicted at 177.11482[4] |
| [M+H]⁺ (m/z) | Expected at 178 | Predicted at 178.12265[2] | Predicted at 178.12265[4] |
| Key Fragmentation | Loss of oxane fragments, cleavage at the benzylic position. | Similar fragmentation pattern expected, with potential minor differences in ion abundance. | Similar fragmentation pattern expected, with potential minor differences in ion abundance. |
Workflow for Isomer Analysis
The logical flow for synthesizing, isolating, and spectroscopically characterizing the (Oxan-4-yl)aniline isomers is depicted below. This process ensures unambiguous structural confirmation through the convergence of data from multiple analytical techniques.
Caption: Experimental workflow for isomer synthesis, purification, and structural elucidation.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[5][6] Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation : Data is acquired on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.[6]
-
¹H NMR Acquisition : A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired to simplify signals to singlets for each unique carbon atom. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[5]
-
Instrumentation : An FT-IR spectrometer is used for data collection.
-
Data Acquisition : A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5][6] Averaging 16 to 32 scans is standard practice to improve data quality.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[7] Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition : The instrument is calibrated using a known standard. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer scans a range (e.g., m/z 50-500) to detect the molecular ion and its characteristic fragment ions.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 3-(oxan-4-yl)aniline (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 3. americanelements.com [americanelements.com]
- 4. PubChemLite - 2-(tetrahydro-2h-pyran-4-yl)aniline (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of 4-(Oxan-4-yl)aniline and Related Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic profile and potential clinical success. This guide provides a comparative analysis of the predicted ADME properties of 4-(Oxan-4-yl)aniline against experimentally determined data for the foundational molecule, aniline, and its saturated analogue, 4-cyclohexylaniline.
The data presented herein is intended to offer an objective overview to aid researchers in making informed decisions during the lead optimization phase. While experimental data for this compound is not publicly available, this guide leverages validated in silico predictive models to provide a reliable forecast of its ADME characteristics.
Comparative ADME Properties
The following table summarizes the key ADME parameters for this compound (predicted), aniline (experimental), and 4-cyclohexylaniline (experimental). This side-by-side comparison is designed for easy interpretation of the potential advantages and liabilities of the oxane-substituted aniline derivative.
| ADME Property | This compound (Predicted) | Aniline (Experimental) | 4-Cyclohexylaniline (Experimental) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 177.24 | 93.13 | 175.28 |
| logP | 1.35 | 0.9[1] | ~3.5 |
| Aqueous Solubility (logS) | -2.13 | -1.41 (36 g/L at 25°C)[1][2][3][4] | Insoluble in water[5][6] |
| pKa (most basic) | 4.85 | 4.63 (conjugate acid)[2] | No data available |
| Absorption | |||
| Human Intestinal Absorption | High | High | No data available |
| Caco-2 Permeability (logPapp) | 0.45 cm/s | No direct data available | No data available |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | No | Yes | No data available |
| Plasma Protein Binding (%) | Low | Low | No data available |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Yes[7] | No data available |
| CYP2C19 Inhibitor | No | No[7] | No data available |
| CYP2C9 Inhibitor | No | No[7] | No data available |
| CYP2D6 Inhibitor | No | No | No data available |
| CYP3A4 Inhibitor | No | Yes[7] | No data available |
| Excretion | |||
| Primary Route | Renal | Renal[8] | No data available |
Note: Predicted values for this compound were obtained using SwissADME and pkCSM, widely accepted in silico ADME prediction tools.
Experimental and Predictive Methodologies
A combination of experimental and computational methods underpins the data presented in this guide.
In Silico ADME Prediction for this compound
The ADME properties of this compound were predicted using the SwissADME and pkCSM web-based platforms. The canonical SMILES string for the molecule, C1COCCC1C2=CC=C(C=C2)N, was used as the input for these predictions. These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models, to estimate pharmacokinetic parameters based on the compound's chemical structure.
Experimental Protocols for Comparator Molecules
The experimental data for aniline and 4-cyclohexylaniline are derived from various literature sources. The key experimental methodologies are outlined below:
-
Aqueous Solubility: The shake-flask method is a standard technique for determining aqueous solubility. An excess of the compound is agitated in a buffered aqueous solution at a specific temperature (e.g., 25°C) until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then quantified by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is also commonly used for LogP determination. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
-
Caco-2 Permeability: The Caco-2 permeability assay is an in vitro model for predicting human intestinal absorption.[9][10][11][12][13][14][15] Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports to form a monolayer that mimics the intestinal epithelium. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. The apparent permeability coefficient (Papp) is then calculated.
-
Plasma Protein Binding: Equilibrium dialysis is a widely used method to determine the extent of plasma protein binding.[16] A semi-permeable membrane separates a solution of the compound in plasma from a buffer solution. At equilibrium, the concentration of the unbound (free) compound is the same on both sides of the membrane, allowing for the calculation of the percentage of the compound bound to plasma proteins.
-
Metabolic Stability: In vitro metabolic stability is typically assessed using human liver microsomes.[17][18] The compound is incubated with microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this, parameters such as half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Cytochrome P450 (CYP) Inhibition: The potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is evaluated using fluorescent or LC-MS/MS-based assays with specific probe substrates for each isoform. A decrease in the metabolism of the probe substrate in the presence of the test compound indicates inhibition.
Workflow and Pathway Visualizations
To further elucidate the processes involved in ADME profiling, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key metabolic pathway.
Caption: A typical workflow for in vitro ADME screening and subsequent in vivo studies.
Caption: Simplified metabolic pathway of aniline highlighting key enzymatic transformations.
References
- 1. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CYCLOHEXYLANILINE | 6373-50-8 [m.chemicalbook.com]
- 6. 4-Cyclohexylaniline, 97% | Fisher Scientific [fishersci.ca]
- 7. Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. protocols.io [protocols.io]
- 17. enamine.net [enamine.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Head-to-Head Comparison of Key Building Blocks: 4-Aminotetrahydropyran vs. 4-(Tetrahydropyran-4-yl)aniline
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in drug discovery programs. Among the vast array of available scaffolds, saturated heterocycles have gained prominence for their ability to confer favorable physicochemical properties and three-dimensional complexity to drug candidates. This guide provides a detailed, data-driven comparison of two such valuable intermediates: 4-aminotetrahydropyran and 4-(tetrahydropyran-4-yl)aniline . While structurally related through the shared tetrahydropyran (THP) moiety, their distinct functionalities—an aliphatic amine versus an aniline—dictate their unique applications, reactivity, and influence on molecular properties.
This comparison is intended for researchers, medicinal chemists, and drug development professionals to facilitate an informed selection of the appropriate scaffold for their specific research objectives.
Physicochemical Properties
The fundamental physicochemical properties of a building block are paramount as they influence the characteristics of the final compound, including its solubility, lipophilicity, and metabolic stability. The introduction of a tetrahydropyran ring is often a strategic choice to enhance aqueous solubility and introduce a favorable metabolic profile compared to more lipophilic or metabolically labile groups.[1]
While 4-aminotetrahydropyran is a simple aliphatic amine, 4-(tetrahydropyran-4-yl)aniline incorporates an aromatic aniline core, a common pharmacophore in many approved drugs, particularly kinase inhibitors.[1] However, the aniline group itself can be a structural alert due to potential metabolic bioactivation.[2][3]
The table below summarizes the key physicochemical properties of the two compounds.
| Property | 4-Aminotetrahydropyran | 4-(Tetrahydropyran-4-yl)aniline |
| Structure | ||
| CAS Number | 38041-19-9[4][5][6] | 1353853-86-7 (for 3-isomer)[7] |
| Molecular Formula | C₅H₁₁NO[4][5][6] | C₁₁H₁₅NO[7] |
| Molecular Weight | 101.15 g/mol [4][5] | 177.24 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid[8] | Solid (Predicted) |
| Boiling Point | 151.4 ± 33.0 °C[4] | N/A |
| Density | 0.977 g/cm³ at 25 °C[5] | N/A |
| LogP (Calculated) | -0.50[4] | 1.6 (for 2-isomer)[9] |
| Topological Polar Surface Area | 35.25 Ų[4] | 44.5 Ų (for 2-isomer)[9] |
Synthesis and Reactivity
The synthetic accessibility of a building block is a crucial consideration for its practical application in research and large-scale production. Both 4-aminotetrahydropyran and 4-(tetrahydropyran-4-yl)aniline are readily synthesized from commercially available starting materials, albeit through different chemical transformations that highlight their distinct reactivity.
Synthesis of 4-Aminotetrahydropyran
The most common and efficient method for synthesizing 4-aminotetrahydropyran is the reductive amination of tetrahydro-4H-pyran-4-one.[10][11][12] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ by a suitable reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminotetrahydropyran | CAS#:38041-19-9 | Chemsrc [chemsrc.com]
- 5. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
- 6. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3-Tetrahydropyranyl)aniline | C11H15NO | CID 66521229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 9. 2-(Tetrahydropyran-4-yloxy)aniline | C11H15NO2 | CID 24229516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminotetrahydropyran synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-(Oxan-4-yl)aniline: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-(Oxan-4-yl)aniline
This document provides a detailed protocol for the safe handling and disposal of this compound, a compound that requires careful management due to its significant health and environmental hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize risks.
Hazard Profile and Safety Summary
This compound is a combustible liquid that is toxic upon ingestion, dermal contact, or inhalation.[1][2] It is also recognized as a skin sensitizer and is suspected of causing genetic defects and cancer.[1][2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is mandatory when handling this substance.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][2] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | H351 | Suspected of causing cancer.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2] |
| Aquatic Toxicity (Acute and Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
| Flammable Liquids | H227 | Combustible liquid.[1][2] |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Nitrile or other appropriate chemical-resistant gloves.[3]
-
Chemical safety goggles and a face shield.[1]
-
A properly fitted lab coat.
-
Closed-toe shoes.
All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[2][3]
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : All waste streams containing this compound must be treated as hazardous waste. This includes the pure compound, solutions, and any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and weighing paper. Under no circumstances should this waste be disposed of down the drain or in regular trash.[2][4]
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[3][4] The container should be made of a material that will not react with the chemical.
-
Solid Waste : Collect all solid waste, such as contaminated lab supplies, in a separate, clearly labeled hazardous waste container.[4]
-
-
Waste Container Management :
-
Use only containers approved for hazardous waste collection.
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Keep the waste containers tightly sealed when not in use to prevent the release of vapors.[1][4]
-
Store the waste containers in a designated, cool, and well-ventilated secondary containment area.[3][4] This area should be away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Final Disposal Protocol
-
Institutional Procedures : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Documentation : Provide the waste disposal entity with a complete and accurate description of the waste.
-
Record Keeping : Maintain detailed records of the waste disposal, including the date, quantity, and method of disposal, as required by institutional and governmental regulations.[4]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Oxan-4-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 4-(Oxan-4-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Profile and Safety Summary
-
Toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Suspected of causing genetic defects and cancer.[1][2][3][4]
-
A cause of damage to organs through prolonged or repeated exposure.[2][3]
Therefore, this compound must be handled with extreme care, treating it as a hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] It must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[7]
Waste Container Management:
-
Use only containers approved for hazardous waste collection that are compatible with the chemical.[7]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Keep the waste container tightly sealed when not in use to prevent the release of fumes.[7]
-
Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[7]
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Experimental Protocols and Data Presentation
As no specific experimental data for this compound was found, this section will be populated as reliable data becomes available. The following table provides a template for summarizing key safety and physical property data, which should be filled in once a specific SDS is obtained.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [8] |
| Molecular Weight | 177.25 g/mol | [8] |
| Appearance | Powder | [8] |
| Storage Temperature | Room temperature | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302, H312, H315, H319 (Based on similar compounds) | [9] |
Visualizations
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. benchchem.com [benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. file.bldpharm.com [file.bldpharm.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




